Oplopanon
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJHVQYKOJBBN-NJVJYBDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172633 | |
| Record name | Oplopanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1911-78-0 | |
| Record name | (-)-Oplopanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oplopanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oplopanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oplopanon: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oplopanon is a naturally occurring sesquiterpenoid found within the genus Oplopanax, a small group of deciduous shrubs in the Araliaceae family. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, geographical and biological distribution, and the methodologies for its extraction and analysis. While this compound has been identified as a constituent of these traditionally used medicinal plants, this guide also highlights the current gaps in the literature, particularly concerning quantitative data and specific biological mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Natural Sources and Distribution
This compound is primarily isolated from three species within the Oplopanax genus.[1][2] These plants are closely related to the well-known medicinal plant, American ginseng.[1] The distribution of these species is specific to regions in North America and Northeast Asia.
-
Oplopanax horridus (Devil's Club): This is the most well-known species in the genus and the only one native to North America.[1] Its range extends from southern Alaska and the Yukon Territory down to southwestern Oregon.[3] It can also be found eastward to Alberta, the Idaho panhandle, and western Montana, with a distinct population on islands in Lake Superior.[3][4] Oplopanax horridus thrives in moist, wooded areas, often along streams.[3]
-
Oplopanax elatus : This species is native to Northeast Asia, including northeastern China, the Russian Far East, and Korea.[5][6] It is often found in temperate regions.[6]
-
Oplopanax japonicus : As its name suggests, this species is distributed throughout Japan.[1][2]
The primary part of the plant used for the isolation of this compound and other bioactive compounds is the root and stem bark.[2][7]
Quantitative Analysis of this compound and Related Compounds
While this compound has been identified in Oplopanax species, there is a notable lack of specific quantitative data in the available scientific literature regarding its concentration in different species or plant parts. Most quantitative studies on Oplopanax have focused on other classes of compounds, particularly polyynes.
The following table summarizes the available quantitative data for related compounds found in Oplopanax species, which may provide context for the general chemical profile of these plants.
| Compound Class | Compound Name(s) | Plant Species | Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |
| Polyynes | Falcarindiol, Oplopandiol, etc. | Oplopanax horridus | Root Bark | 0.25 - 6.68 | [8] |
| Polyynes | Falcarindiol | Oplopanax elatus | Root Bark | Predominant polyyne | [2] |
| Polyenes | (S,E)-nerolidol | Oplopanax horridus | Root Bark | Main component | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the specific isolation of this compound are not extensively detailed in the available literature. However, by compiling information from studies on the phytochemical analysis of Oplopanax species, a general methodology can be outlined.
Extraction of Sesquiterpenoids from Oplopanax Root Bark
This protocol is a generalized procedure based on methods used for extracting various compounds, including sesquiterpenes, from Oplopanax horridus and Oplopanax elatus.
-
Plant Material Preparation: Air-dry the root bark of the desired Oplopanax species and grind it into a fine powder (e.g., passing through an 80-mesh screen).[5]
-
Solvent Extraction:
-
Place the powdered root bark in a reflux apparatus.
-
Add 70-85% ethanol (B145695) at a solid-to-solvent ratio of 1:8 (w/v).[2][5]
-
Heat the mixture to reflux at 90°C for 4 hours.[2]
-
Filter the extract.
-
Repeat the extraction on the residue with 70% ethanol at a 1:6 (w/v) ratio for 2 hours, twice.[2]
-
Combine all the filtrates.
-
-
Solvent Removal: Evaporate the combined ethanol extracts under reduced pressure (in vacuo) at 60°C to obtain the crude extract.[2] The reported yield for a 70% ethanol extract from O. elatus is approximately 28%.[5]
-
Supercritical Fluid Extraction (Alternative Method): Supercritical CO2 extraction is a greener alternative for extracting volatile compounds like sesquiterpenoids.[9][10][11][12][13]
Isolation and Purification by Column Chromatography
The crude extract is a complex mixture and requires further separation to isolate this compound.
-
Fractionation of Crude Extract:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.[5]
-
-
Silica (B1680970) Gel Column Chromatography:
-
Further Purification:
-
Fractions containing this compound (as determined by TLC or HPLC analysis) are further purified using column chromatography on finer silica gel (200-300 mesh) and/or reversed-phase C18 silica gel.[5]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC) with a methanol-water mobile phase can be used for final purification.[5]
-
Analytical Characterization
Once isolated, the structure and purity of this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Agilent Zorbax SB-C18 (250 × 4.6 mm i.d., 5 µm) or similar.[15]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water is commonly used.[16] A typical gradient might start with a higher concentration of water and gradually increase the concentration of acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector set at a wavelength suitable for sesquiterpenoids (e.g., 202 nm).[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like sesquiterpenoids.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50°C for 1 minute, then ramp up to 320°C at 10°C/min and hold for 2 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to library spectra for identification.
-
Biological Activity and Potential Signaling Pathways
The ethnobotanical uses of Oplopanax species for treating various ailments suggest a range of biological activities for their constituent compounds.[7] Extracts of Oplopanax horridus have demonstrated anti-proliferative effects on cancer cells, and this activity is often attributed to the hydrophobic components of the extract, which would include sesquiterpenoids like this compound.[2]
While direct studies on the mechanism of action of this compound are limited, the known anti-inflammatory properties of other sesquiterpenoids and flavonoids suggest potential involvement in key inflammatory signaling pathways.
Potential Involvement in the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[17] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[17] It is plausible that this compound could inhibit the activation of the IKK complex, prevent the degradation of IκBα, or block the nuclear translocation of NF-κB.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving Anticancer Activities of Oplopanax horridus Root Bark Extract by Removing Water-soluble Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Identification of Two New Polyynes from a North American Ethnic Medicinal Plant--Oplopanax horridus (Smith) Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and identification of two new polyynes from a North American ethnic medicinal plant--Oplopanax horridus (Smith) Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPLC-DAD method for simultaneous quantitative determination of four active hydrophilic compounds in Magnoliae officinalis cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of six polyynes and one polyene in Oplopanax horridus and Oplopanax elatus by pressurized liquid extraction and on-line SPE-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GSRS [gsrs.ncats.nih.gov]
Oplopanon Biosynthetic Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oplopanone, a cadinane-type sesquiterpenoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for enabling metabolic engineering approaches for sustainable production and the generation of novel derivatives. This technical guide provides a comprehensive investigation into the putative biosynthetic pathway of Oplopanone, detailing the enzymatic steps from the central metabolite farnesyl pyrophosphate (FPP) to the final oxidized product. This document summarizes key quantitative data for homologous enzymes, provides detailed experimental protocols for pathway elucidation, and presents visual diagrams of the proposed pathway and experimental workflows to facilitate further research in this area.
Proposed Oplopanone Biosynthetic Pathway
The biosynthesis of Oplopanone is hypothesized to proceed in two major stages, which is a common theme in the formation of oxidized sesquiterpenoids. The initial step involves the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the characteristic bicyclic cadinane (B1243036) skeleton. This is followed by a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, to yield the final Oplopanone structure.
Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The formation of the oplopane skeleton, a derivative of the cadinane sesquiterpenes, is initiated by a sesquiterpene synthase (STS). Specifically, a (+)-δ-cadinene synthase is proposed to catalyze the cyclization of FPP. This enzyme facilitates a complex series of carbocation rearrangements and cyclizations to produce (+)-δ-cadinene as the primary product[1][2].
Stage 2: Oxidation of the Cadinane Skeleton
Following the formation of the (+)-δ-cadinene backbone, a series of oxidation reactions are required to produce Oplopanone. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the functionalization of terpene scaffolds[3][4]. For Oplopanone biosynthesis, it is proposed that at least two oxidative steps are necessary: a hydroxylation to introduce the hydroxyl group and a subsequent oxidation to form the ketone group. A plausible intermediate in this pathway is 8-hydroxy-(+)-δ-cadinene. The enzyme responsible for this hydroxylation in a similar pathway in Gossypium arboreum is (+)-δ-cadinene-8-hydroxylase, a CYP450 enzyme (CYP706B1)[5]. Further oxidation of this intermediate would then be required to yield the final Oplopanone product.
Quantitative Data for Key Enzymes
Precise quantitative data for the enzymes directly involved in Oplopanone biosynthesis is not yet available. However, data from well-characterized homologous enzymes provide valuable benchmarks for future research.
(+)-δ-Cadinene Synthase from Gossypium arboreum
As a representative enzyme for the initial cyclization step, the kinetic parameters of (+)-δ-cadinene synthase from Gossypium arboreum have been determined. This information is critical for designing in vitro assays and for metabolic engineering efforts.
| Parameter | Value | Conditions | Reference |
| Enzyme | (+)-δ-Cadinene Synthase | [1] | |
| Source | Gossypium arboreum | [1] | |
| Substrate | [1-³H]-Farnesyl Diphosphate | [1] | |
| Km | ~5 µM | 25 mM HEPES, 15 mM MgCl₂, 5 mM DTT, pH 7.5, 25°C | [1] |
| kcat | Not explicitly stated | 25 mM HEPES, 15 mM MgCl₂, 5 mM DTT, pH 7.5, 25°C | [1] |
| Optimal pH | ~7.5 | [1] | |
| Cofactor | Mg²⁺ | [1] |
Cytochrome P450 Monooxygenase (CYP706B1)
Quantitative data for the subsequent oxidation steps is more limited. However, studies on (+)-δ-cadinene-8-hydroxylase (CYP706B1) from Gossypium arboreum provide some insights into the activity of P450s on a cadinane skeleton.
| Parameter | Value | Conditions | Reference |
| Enzyme | (+)-δ-cadinene-8-hydroxylase (CYP706B1) | [5] | |
| Source | Gossypium arboreum (expressed in yeast microsomes) | [5] | |
| Substrate | (+)-δ-Cadinene | [5] | |
| Product | 8-hydroxy-(+)-δ-cadinene | [5] | |
| Inhibitors | Clotrimazole, miconazole, various sesquiterpene olefins | [5] |
Experimental Protocols
The following section provides detailed methodologies for the key experiments required to investigate the Oplopanone biosynthetic pathway. These protocols are based on established methods for the characterization of sesquiterpene synthases and cytochrome P450s.
Heterologous Expression of Sesquiterpene Synthase in E. coli
This protocol describes the expression of a candidate (+)-δ-cadinene synthase gene in Escherichia coli, a common host for producing plant enzymes.
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized open reading frame of the candidate synthase gene.
-
Clone the gene into an appropriate expression vector, such as pET28a or pTrc99A, containing an inducible promoter (e.g., T7 or trc) and a selectable marker.
-
-
Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3) or DH5α) with the expression plasmid.
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of Terrific Broth (TB) or M9 medium with the starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.
-
-
Protein Purification:
-
If using a His-tagged construct, purify the soluble protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole.
-
Elute the protein with an elution buffer containing a high concentration of imidazole.
-
Assess the purity of the protein by SDS-PAGE.
-
In Vitro Sesquiterpene Synthase Assay and Product Analysis
This protocol outlines the procedure for determining the enzymatic activity of the purified sesquiterpene synthase and identifying its products.
-
Enzyme Assay:
-
Prepare a reaction mixture in a glass vial containing an assay buffer (e.g., 25 mM HEPES, pH 7.5), 15 mM MgCl₂, 5 mM DTT, and the purified enzyme (0.5-1.0 µM).
-
Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 1-200 µM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.
-
-
Product Extraction:
-
Add an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to the reaction mixture.
-
Vortex vigorously to extract the hydrophobic sesquiterpene products into the organic phase.
-
Separate the phases by centrifugation.
-
-
GC-MS Analysis:
-
Transfer the organic phase to a new vial for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5 or HP-5ms) and a temperature program that allows for the separation of sesquiterpenes.
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards or by searching mass spectral libraries (e.g., NIST).
-
Characterization of Cytochrome P450 Activity
This protocol describes a general approach for characterizing the activity of a candidate CYP450 involved in Oplopanone biosynthesis, typically requiring co-expression with a P450 reductase.
-
Heterologous Expression in Yeast or E. coli:
-
Co-express the candidate CYP450 gene and a suitable cytochrome P450 reductase (CPR) in a host system like Saccharomyces cerevisiae or a modified E. coli strain engineered for P450 expression.
-
Prepare microsomes from the yeast cells or the membrane fraction from E. coli.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomes (or membrane fraction), a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Add the substrate (e.g., (+)-δ-cadinene) to the reaction mixture.
-
Incubate the reaction at a suitable temperature (e.g., 28-30°C) with shaking.
-
-
Product Extraction and Analysis:
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated and/or ketonized products.
-
Further structural elucidation of novel products may require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion and Future Directions
The investigation into the Oplopanone biosynthetic pathway is still in its early stages. The proposed pathway, involving a (+)-δ-cadinene synthase and subsequent oxidation by cytochrome P450 monooxygenases, provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the specific genes and enzymes from an Oplopanone-producing plant, such as Oplopanax elatus. The experimental protocols detailed in this guide offer a clear roadmap for these investigations. A complete elucidation of the Oplopanone biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but will also pave the way for the biotechnological production of this and other valuable sesquiterpenoids.
References
- 1. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor and substrate activities of sesquiterpene olefins toward +-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase (CYP706B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Oplopanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanone is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units.[1] It is primarily isolated from plants of the Asteraceae family and has been identified in species such as Oplopanax elatus, Raulinoa echinata, and Disynaphia multicrenulata.[1][2] Characterized by a complex bicyclic structure, Oplopanone has garnered significant interest within the scientific community for its potential biological activities, including anti-inflammatory, antimicrobial, anti-plasmodial, and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Oplopanone, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
Oplopanone's physical and chemical characteristics are summarized in the tables below. It is typically described as a powder and has been noted to have a moderate solubility in organic solvents.[1] There are some discrepancies in the reported melting point, which may be attributable to variations in purity or experimental conditions.
Table 1: General and Physical Properties of Oplopanone
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O₂ | [3] |
| Molecular Weight | 238.37 g/mol | [3] |
| Appearance | Powder | [1] |
| Melting Point | 88 - 100 °C | [4] |
| Boiling Point | 336.7 ± 25.0 °C (Predicted) | [3] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.88 ± 0.60 (Predicted) | [3] |
Table 2: Chromatographic and Spectroscopic Data of Oplopanone
| Data Type | Key Features and Values | Source(s) |
| ¹H-NMR | Data available, used for structural elucidation. | [3] |
| ¹³C-NMR | Data available, used for structural elucidation. | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (ketone) and O-H (hydroxyl) groups are expected. The region of ~1700-1725 cm⁻¹ is characteristic for the C=O stretching vibration in ketones. | [4] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 238. Fragmentation patterns provide structural information. | [5] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of Oplopanone.
Isolation and Purification
General Protocol for Isolation:
-
Extraction: The dried and powdered plant material (e.g., stems of Oplopanax elatus) is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or a solvent of intermediate polarity like ethyl acetate (B1210297), to extract the sesquiterpenoids.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the components of the extract.
-
Purification: Fractions containing Oplopanone, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure Oplopanone.
Total Synthesis
The total synthesis of dl-oplopanone (B1205957) has been reported, demonstrating the feasibility of its chemical synthesis.[9] These synthetic routes provide a means to produce Oplopanone and its analogs for further biological evaluation, overcoming the limitations of natural abundance. The detailed multi-step synthesis is beyond the scope of this guide but can be found in the cited literature.
Biological Assays
Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the efficacy of Oplopanone against Plasmodium falciparum, the parasite responsible for malaria.[3][4][10][11][12]
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable culture medium.
-
Drug Preparation: A stock solution of Oplopanone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, the parasite culture is incubated with the different concentrations of Oplopanone. Control wells with untreated parasites and parasites treated with a known antimalarial drug are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours) under conditions suitable for parasite growth.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus to the number of viable parasites.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of parasite growth inhibition against the concentration of Oplopanone.
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of Oplopanone on mammalian cell lines to determine its therapeutic index.[13][14][15][16][17]
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of Oplopanone. Control wells with untreated cells are included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
Biological Activities and Signaling Pathways
Oplopanone has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound for drug development.
Anti-inflammatory Activity
Sesquiterpenoids, including Oplopanone, are known to possess anti-inflammatory properties.[2][5][18] The primary mechanism of action is believed to be the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][18] By inhibiting these pathways, sesquiterpenoids can reduce the production of inflammatory mediators like cytokines and chemokines.[5]
Antimicrobial Activity
The antimicrobial effects of sesquiterpenoids are thought to arise from their ability to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.[19] They may also interfere with essential cellular processes within the microbe.
Anti-plasmodial and Cytotoxic Activities
Oplopanone has demonstrated noteworthy activity against Plasmodium falciparum, the parasite that causes malaria.[2] Its cytotoxic effects against various cancer cell lines have also been reported, suggesting its potential as an anticancer agent.[16] The exact mechanisms for these activities are still under investigation but are likely related to the induction of apoptosis and inhibition of cell proliferation.
Conclusion
Oplopanone is a promising natural product with a diverse range of biological activities. Its physical and chemical properties are well-characterized, and established protocols are available for its biological evaluation. Further research into its specific molecular targets and mechanisms of action, as well as its in vivo efficacy and safety, is warranted to fully explore its therapeutic potential. The total synthesis of Oplopanone opens up avenues for the creation of novel analogs with improved potency and pharmacokinetic properties, paving the way for future drug development efforts.
References
- 1. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Isolation and structure elucidation of cirensenosides O and P from the leaves of Oplopanax elatus Nakai] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oploxynes A and B, polyacetylenes from the stems of Oplopanax elatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of an Oplopanax elatus Stem Extract and Biologically Active Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iddo.org [iddo.org]
- 11. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 19. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Oplopanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanone is a naturally occurring sesquiterpenoid isolated from various plant species, particularly within the Oplopanax genus of the Araliaceae family.[1] This bicyclic compound, with the molecular formula C₁₅H₂₆O₂, has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the spectroscopic data available for oplopanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its isolation and analysis are also presented, along with a visualization of a potential signaling pathway related to its reported anti-inflammatory properties.
Spectroscopic Data
The structural elucidation of oplopanone has been established through various spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Oplopanone (Predicted/Inferred)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | Data not available | ||
| H-2 | Data not available | ||
| H-3 | Data not available | ||
| H-5 | Data not available | ||
| H-6 | Data not available | ||
| H-7 | Data not available | ||
| H-8 | Data not available | ||
| H-9 | Data not available | ||
| H-11 | Data not available | ||
| H-12 (CH₃) | Data not available | ||
| H-13 (CH₃) | Data not available | ||
| H-14 (CH₃) | Data not available | ||
| H-15 (CH₃) | Data not available |
Table 2: ¹³C NMR Spectral Data of Oplopanone [1][2]
| Carbon | Chemical Shift (δ) ppm |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 (C=O) | Likely > 200 ppm |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-10 | Data not available |
| C-11 | Data not available |
| C-12 (CH₃) | Data not available |
| C-13 (CH₃) | Data not available |
| C-14 (CH₃) | Data not available |
| C-15 (CH₃) | Data not available |
Note: Specific, publicly available, fully assigned ¹H and ¹³C NMR data for oplopanone is limited. The data for the related compound 7-beta-hydroxy-oplopanone is available in spectral databases.[2]
Infrared (IR) Spectroscopy
The IR spectrum of oplopanone is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: IR Spectral Data of Oplopanone
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2960-2850 | C-H (sp³) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1460 and ~1375 | C-H | Bending |
| ~1100 | C-O | Stretching |
Mass Spectrometry (MS)
The mass spectrum of oplopanone provides information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data of Oplopanone [1]
| m/z | Interpretation |
| 238 | [M]⁺ (Molecular Ion) |
| 223 | [M - CH₃]⁺ |
| 220 | [M - H₂O]⁺ |
| 205 | [M - H₂O - CH₃]⁺ |
| 195 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 43 | [CH₃CO]⁺ (acetyl group) |
Experimental Protocols
Isolation and Purification of Oplopanone
The following is a generalized protocol for the isolation of oplopanone from plant material, based on common phytochemical extraction techniques.
References
A Comprehensive Technical Guide to the Biological Activity Screening of Oplopanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanone is a sesquiterpenoid, a class of naturally occurring organic compounds, primarily found in plant species such as those from the Asteraceae family and Oplopanax elatus.[1] Its complex bicyclic structure is characteristic of many terpenes and is the basis for its potential biological activities. Preliminary studies have suggested that Oplopanone may possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, making it a compound of significant interest for further investigation and drug development.[1]
This technical guide provides a comprehensive overview of the methodologies and experimental protocols for the biological activity screening of Oplopanone. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to systematically evaluate the therapeutic potential of this promising natural product. The guide details experimental procedures for assessing key biological activities, presents data in a structured format for comparative analysis, and utilizes visualizations to clarify complex biological pathways and experimental workflows.
Anticancer Activity Screening
The evaluation of the anticancer potential of Oplopanone is a primary focus of its biological activity screening. This involves determining its cytotoxic effects on various cancer cell lines and elucidating the underlying mechanisms of action.
Data on Anticancer Activity
While specific quantitative data for Oplopanone's anticancer activity is not extensively available in the public domain, studies on compounds isolated from Oplopanax horridus, a plant known to contain sesquiterpenes, have shown significant antiproliferative effects. For context, the following table summarizes the activity of other compounds from this genus against HCT-116 human colorectal cancer cells. This data can serve as a benchmark for future studies on Oplopanone.
| Compound | Concentration (µM) | Growth Inhibition (%) | Cell Line | Reference |
| Falcarindiol | 10 | 98.1 | HCT-116 | [2] |
| Oplopantriol A | 10 | 76.4 | HCT-116 | [2] |
| Compound 2 | 30 | 91.7 | HCT-116 | [2] |
| Compound 3 | 30 | 89.8 | HCT-116 | [2] |
| Compound 4 | 30 | 32.7 | HCT-116 | [2] |
| Compound 4 | 100 | 98.8 | HCT-116 | [2] |
| Compound 6 | 30 | 26.0 | HCT-116 | [2] |
| Compound 6 | 100 | 96.5 | HCT-116 | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Oplopanone for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.[3]
2. Apoptosis Assay (Flow Cytometry)
This assay is used to determine if the cytotoxic effects of Oplopanone are due to the induction of apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with Oplopanone at concentrations around the determined IC50 value.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Experimental Workflow
Caption: Workflow for anticancer activity screening of Oplopanone.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. Screening Oplopanone for anti-inflammatory properties is crucial in determining its therapeutic potential.
Data on Anti-inflammatory Activity
Specific quantitative data on the anti-inflammatory activity of Oplopanone is limited. However, related compounds have been shown to inhibit key inflammatory mediators. For instance, certain cyclopentenone isoprostanes inhibit nitrite (B80452) and prostaglandin (B15479496) production with IC50 values of approximately 360 nM and 210 nM, respectively.[4] Aethiopinone (B1206593), another natural product, is an in vitro inhibitor of 5-lipoxygenase (5-LO) from human neutrophils with an IC50 value of 0.11 µM.[5]
Experimental Protocols
1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of Oplopanone to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are cultured and stimulated with LPS in the presence or absence of Oplopanone.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value is determined.
2. Cyclooxygenase (COX-2) Inhibition Assay
This assay determines if Oplopanone can inhibit the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
-
Enzyme Source: Purified COX-2 enzyme or cell lysates from LPS-stimulated macrophages.
-
Assay Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin E2 (PGE2) by COX-2.
-
Detection: The amount of PGE2 produced is quantified using an ELISA kit.
-
Data Analysis: The inhibitory effect of Oplopanone on COX-2 activity is determined, and the IC50 value is calculated.
Signaling Pathway Visualization
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by Oplopanone.
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Oplopanone, as a natural product, is a candidate for such screening.
Data on Antimicrobial Activity
| Microbial Strain | Antibiotic | MIC (µg/mL) | Reference |
| P. aeruginosa | Ciprofloxacin | 0.25 | [6] |
| P. aeruginosa | Amikacin | 1 | [6] |
| P. aeruginosa | Vancomycin | 1 | [6] |
| P. aeruginosa | Tetracycline | 1 | [6] |
| P. aeruginosa | Gentamicin | 0.5 | [6] |
| P. aeruginosa | Erythromycin | 1 | [6] |
| P. aeruginosa | Clindamycin | 1 | [6] |
Experimental Protocols
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Standardized inoculums of bacterial and fungal strains are prepared.
-
Serial Dilution: Two-fold serial dilutions of Oplopanone are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of Oplopanone at which no visible growth is observed.[7]
2. Disk Diffusion Method
This is a qualitative method to assess the antimicrobial activity of a compound.
-
Agar (B569324) Plate Inoculation: An agar plate is uniformly inoculated with a suspension of the test microorganism.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of Oplopanone are placed on the agar surface.
-
Incubation: The plate is incubated.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.
Visualization of Experimental Workflow
Caption: Workflow for antimicrobial MIC determination of Oplopanone.
Neuroprotective Activity Screening
Neurodegenerative diseases are a growing concern, and natural products are a promising source for neuroprotective agents.
Data on Neuroprotective Activity
Specific quantitative data for Oplopanone's neuroprotective activity is not currently available. However, polyphenols, another class of natural products, have been shown to exert neuroprotective effects. For instance, resveratrol (B1683913) has been shown to inhibit postsynaptic currents in hippocampal neurons at concentrations between 10 - 100 µM.[8]
Experimental Protocols
1. Neuroprotection against Oxidative Stress-Induced Cell Death
This assay evaluates the ability of Oplopanone to protect neuronal cells (e.g., HT-22 hippocampal cells) from oxidative stress-induced cell death.
-
Cell Culture and Treatment: Neuronal cells are pre-treated with Oplopanone for a specified time.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding agents like glutamate (B1630785) or hydrogen peroxide.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.
-
Data Analysis: The protective effect of Oplopanone is quantified by comparing the viability of treated cells to that of untreated controls.
2. Inhibition of Neuroinflammation in Microglia
This assay assesses the anti-neuroinflammatory potential of Oplopanone by measuring its effect on activated microglia, the primary immune cells of the brain.
-
Microglial Cell Culture and Activation: Microglial cells (e.g., BV-2) are activated with LPS in the presence or absence of Oplopanone.
-
Measurement of Inflammatory Mediators: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide in the culture supernatant is measured using ELISA and the Griess assay, respectively.
-
Data Analysis: The inhibitory effect of Oplopanone on the production of these inflammatory mediators is determined.
Signaling Pathway Visualization
The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. Many neuroprotective compounds enhance this pathway.
Caption: Potential activation of the BDNF signaling pathway by Oplopanone.
Conclusion
The biological activity screening of Oplopanone presents a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for conducting a systematic evaluation of its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The detailed experimental protocols and data presentation structures are intended to facilitate standardized and comparable research efforts. While quantitative data for Oplopanone itself is still emerging, the provided information on related compounds and established methodologies offers a solid starting point for its comprehensive investigation. The visualization of key signaling pathways and experimental workflows further aids in understanding the potential mechanisms of action and in the design of future studies. Continued research into the biological activities of Oplopanone is warranted to fully elucidate its therapeutic potential.
References
- 1. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion [mdpi.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Oplopanone: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization
A Sesquiterpene from Traditional Medicine
Oplopanone is a naturally occurring sesquiterpenoid, a class of organic compounds commonly found in plants.[1] First identified in 1965, this bicyclic molecule has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This technical guide provides a detailed overview of the discovery, isolation, and structural elucidation of Oplopanone, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Natural Occurrence
Oplopanone was first discovered and its structure and absolute configuration were determined in 1965 by K. Takeda, H. Minato, and M. Ishikawa from the plant Oplopanax japonicus (Nakai) Nakai, a species native to Japan. While initially isolated from Oplopanax japonicus, Oplopanone has since been identified in other plant species, including Raulinoa echinata and Disynaphia multicrenulata.[2] It is also found in Oplopanax elatus, a plant species from the Asteraceae family.[1] The presence of Oplopanone in various plants, particularly those with a history of use in traditional medicine, underscores the importance of exploring natural sources for novel therapeutic agents.
Physicochemical Properties
Oplopanone is a sesquiterpene with a complex bicyclic structure.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H26O2 | |
| Molecular Weight | 238.37 g/mol | |
| Appearance | Colorless liquid with an aromatic odor | |
| Solubility | Moderately soluble in organic solvents | |
| CAS Number | 1911-78-0 |
Isolation and Purification: A Methodological Overview
Experimental Protocol: Plausible Method for Oplopanone Isolation
-
Plant Material Collection and Preparation: The roots or rhizomes of Oplopanax japonicus are collected, washed, and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to solvent extraction, likely using a moderately polar solvent such as ethanol (B145695) or methanol, to extract a broad range of secondary metabolites, including sesquiterpenoids. This can be performed at room temperature with agitation or under reflux to enhance extraction efficiency.
-
Concentration: The resulting crude extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Liquid-Liquid Partitioning: The concentrated extract is then likely subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme would involve partitioning between a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., methanol/water mixture). This step helps to remove highly non-polar lipids and highly polar compounds.
-
Column Chromatography: The fraction enriched with Oplopanone is then subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is a common choice for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (if necessary): Fractions containing Oplopanone, as identified by TLC, may be combined and subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase), to achieve high purity.
-
Characterization: The purified Oplopanone is then characterized using spectroscopic methods to confirm its identity and purity.
Structural Elucidation: A Spectroscopic Approach
The determination of the chemical structure of Oplopanone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons, their chemical environments, and their connectivity. Key features expected in the ¹H NMR spectrum of Oplopanone would include signals for methyl groups, methylene (B1212753) and methine protons in the cyclic system, and protons adjacent to the carbonyl and hydroxyl groups.
-
¹³C NMR Spectroscopy: Carbon-13 NMR indicates the number of unique carbon atoms in the molecule and their chemical environment. The spectrum of Oplopanone is expected to show 15 distinct signals, corresponding to its 15 carbon atoms. The chemical shifts would be indicative of the types of carbons present (methyl, methylene, methine, quaternary, and a carbonyl carbon). PubChem lists the availability of ¹³C NMR data for Oplopanone.
Table of Predicted ¹³C NMR Chemical Shifts for Oplopanone
| Carbon Type | Predicted Chemical Shift (ppm) Range |
| Carbonyl (C=O) | 200 - 220 |
| Quaternary Carbon with -OH | 70 - 85 |
| Methine (CH) | 30 - 60 |
| Methylene (CH₂) | 20 - 45 |
| Methyl (CH₃) | 10 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Oplopanone would be expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.
Table of Expected IR Absorption Bands for Oplopanone
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |
| C=O stretch (ketone) | 1700 - 1725 | Strong, sharp |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O stretch (hydroxyl) | 1050 - 1260 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of Oplopanone, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (238.37). The fragmentation pattern would show characteristic losses of small molecules or radicals, such as water (from the hydroxyl group) and an acetyl group (from the ketone). PubChem indicates the availability of GC-MS data for Oplopanone.
Table of Predicted Key Fragments in the Mass Spectrum of Oplopanone
| m/z Value | Possible Fragment |
| 238 | [M]⁺ (Molecular Ion) |
| 220 | [M - H₂O]⁺ |
| 195 | [M - C₂H₃O]⁺ |
| 43 | [C₂H₃O]⁺ (Acetyl cation) |
Biological Activities and Potential Therapeutic Applications
Oplopanone has been reported to exhibit a range of biological activities, suggesting its potential for development as a therapeutic agent.
Anti-plasmodial Activity
Anti-inflammatory and Antimicrobial Effects
General anti-inflammatory and antimicrobial effects of Oplopanone have been reported. The modulation of cell signaling pathways is suggested as a primary mechanism for its biological activities at the molecular level. The anti-inflammatory properties of many natural products are known to involve the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for Oplopanone's effect on the NF-κB pathway is lacking in the provided search results, it represents a plausible mechanism of action that warrants further investigation.
The antimicrobial activity of Oplopanone also requires further characterization, including the determination of its spectrum of activity against various bacterial and fungal strains and the measurement of Minimum Inhibitory Concentrations (MICs).
Conclusion and Future Directions
Oplopanone, a sesquiterpenoid first isolated from Oplopanax japonicus, represents a promising natural product with potential therapeutic applications. While its discovery and basic chemical properties are well-established, there is a clear need for further research to fully elucidate its pharmacological profile. Future studies should focus on:
-
Detailed Isolation and Yield Optimization: Developing and reporting a standardized, high-yield protocol for the isolation of Oplopanone from its natural sources.
-
Comprehensive Spectroscopic Analysis: Publishing complete and assigned ¹H and ¹³C NMR data, as well as detailed IR and MS fragmentation analysis.
-
Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-plasmodial activity against various Plasmodium strains, and MIC values against a panel of pathogenic bacteria and fungi.
-
Mechanistic Studies: Investigating the molecular mechanisms underlying its anti-inflammatory effects, including its potential interaction with the NF-κB signaling pathway and other key inflammatory mediators.
Such research will be crucial in unlocking the full therapeutic potential of Oplopanone and paving the way for its potential development as a novel drug candidate.
References
In Silico Prediction of Oplopanax Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioactive compounds found in Oplopanax elatus, their experimentally determined biological activities, and a proposed framework for the in silico prediction of their therapeutic potential. While experimental studies have laid a foundation for understanding the pharmacological effects of Oplopanax elatus, particularly its anticancer properties, the application of computational methods to predict and elucidate the bioactivities of its constituent compounds remains an underexplored frontier. This document outlines a proposed workflow for such in silico investigations, providing detailed hypothetical protocols and leveraging existing experimental data to inform future computational studies.
Bioactive Compounds of Oplopanax elatus and Their Known Activities
Oplopanax elatus, a member of the Araliaceae family, is a plant used in traditional medicine in several parts of Asia.[1][2][3] Phytochemical analyses have revealed a variety of bioactive compounds, with polyynes being among the most prominent and well-studied.[2][4]
Major Bioactive Compounds
Several classes of compounds have been isolated from Oplopanax elatus, including:
-
Polyynes: Falcarindiol (B120969) and oplopandiol are two of the most abundant polyynes in the plant.[2][4] Other polyynes like oplopantriol A and B, and oploxynes A and B have also been identified.[3][5]
-
Saponins: Triterpene glycosides are also characteristic of the Oplopanax genus.
-
Flavonoids and Phenolic Compounds: These compounds are known for their antioxidant properties.
-
Sesquiterpenes and Triterpenoids: A variety of these compounds contribute to the plant's overall bioactivity.[2]
A study by Wan et al. (2021) identified 18 compounds in the root bark extract of O. elatus, including nine polyynes, three lignans, one phenylpropanoid, two sesquiterpenes, one triterpenoid, and two fatty acids.[2]
Experimentally Determined Bioactivities
Experimental studies have demonstrated a range of pharmacological activities for Oplopanax elatus extracts and its isolated compounds:
-
Anticancer Activity: This is one of the most significant reported bioactivities. Extracts and isolated compounds, particularly falcarindiol, have shown potent antiproliferative effects against various cancer cell lines, including human colon cancer (HCT-116, SW-480), breast cancer (MCF-7), and stomach cancer (AGS) cells.[6][7][8] The anticancer mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][9] Furthermore, a polyyne-enriched extract was shown to ameliorate colon carcinogenesis in a mouse model by down-regulating the Wnt/β-catenin signaling pathway.[10]
-
Anti-inflammatory Activity: Oploxyne A, oplopandiol, and falcarindiol have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced murine macrophage RAW 267.7 cells.[3]
-
Hepatoprotective Effects: An extract of O. elatus adventitious roots demonstrated hepatoprotective effects by regulating the CYP450 and PPAR signaling pathways.[11]
-
Adaptogenic and Other Activities: Traditionally, O. elatus has been used as an adaptogen and for treating various conditions, including diabetes, rheumatism, and cardiovascular diseases.[1][2]
Quantitative Data on Bioactive Compounds and Anticancer Activity
The following tables summarize the quantitative data available from the literature on the concentration of key polyynes in Oplopanax elatus extracts and their cytotoxic effects on cancer cell lines.
Table 1: Concentration of Falcarindiol and Oplopandiol in Oplopanax elatus Extract and Fractions
| Extract/Fraction | Falcarindiol (mg/g) | Oplopandiol (mg/g) |
| Crude Extract | 141.6 | 169.7 |
| Dichloromethane (B109758) (CH2Cl2) Fraction | 165.7 | 204.4 |
| n-Butanol (BuOH) Fraction | 23.3 | 29.0 |
| Water (H2O) Fraction | 0.37 | 0.41 |
Source: Wang et al. (2021)[8]
Table 2: In Vitro Anticancer Activity of Falcarindiol and Oplopandiol
| Compound | Cell Line | Assay | IC50 Value |
| Falcarindiol | HCT-116 (colon) | Antiproliferation | 1.7 µM |
| Oplopandiol | HCT-116 (colon) | Antiproliferation | 15.5 µM |
| Falcarindiol | HT-29 (colon) | Antiproliferation | 13.2 µM |
| Oplopandiol | HT-29 (colon) | Antiproliferation | > 60 µM |
Source: Wang et al. (2021)[8]
Proposed Workflow for In Silico Bioactivity Prediction
Given the rich chemical diversity and proven bioactivity of Oplopanax elatus compounds, a systematic in silico investigation is warranted. The following workflow is proposed as a roadmap for such a study.
Detailed Methodologies for Proposed In Silico Studies
This section provides detailed, albeit hypothetical, protocols for the key in silico experiments outlined in the workflow above.
Ligand and Target Preparation
Objective: To prepare the 3D structures of Oplopanax compounds and their potential protein targets for docking studies.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structures of falcarindiol, oplopandiol, and other relevant compounds from the PubChem database.
-
Convert the 2D structures to 3D using a molecular modeling software such as Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structures using a force field like MMFF94.
-
Save the prepared ligands in a suitable format (e.g., .pdbqt) for docking.
-
-
Target Identification and Preparation:
-
Based on the known anticancer activity, identify potential protein targets involved in apoptosis (e.g., Bcl-2, caspases) and the Wnt/β-catenin pathway (e.g., GSK-3β, β-catenin).
-
Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.
-
Define the binding site (grid box) for docking based on the location of the co-crystallized ligand or using a blind docking approach.
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of Oplopanax compounds with their putative protein targets.
Protocol:
-
Software: Use a molecular docking program such as AutoDock Vina or Glide.
-
Docking Simulation:
-
Load the prepared ligand and receptor files into the docking software.
-
Set the coordinates of the grid box to encompass the defined binding site.
-
Run the docking simulation with appropriate parameters (e.g., exhaustiveness for AutoDock Vina).
-
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energy (kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best-scoring poses using software like PyMOL or Discovery Studio Visualizer.
-
ADMET Prediction
Objective: To computationally assess the pharmacokinetic and toxicity profiles of the lead compounds.
Protocol:
-
Web-based Tools: Utilize online platforms such as SwissADME and pkCSM.
-
Input: Submit the SMILES strings or 2D structures of the compounds to the web server.
-
Analysis of Parameters:
-
Absorption: Evaluate parameters like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Assess parameters such as blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict substrates and inhibitors of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Analyze predictions for total clearance.
-
Toxicity: Evaluate predictions for AMES toxicity, hepatotoxicity, and other potential toxicities.
-
-
Drug-Likeness: Assess compliance with Lipinski's Rule of Five (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) to gauge oral bioavailability.
Signaling Pathways for Investigation
The following diagrams illustrate the key signaling pathways that are known to be modulated by Oplopanax elatus compounds and are prime candidates for further in silico and experimental investigation.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. Chemical profiling of root bark extract from Oplopanax elatus and its in vitro biotransformation by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oploxynes A and B, polyacetylenes from the stems of Oplopanax elatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical profiling of root bark extract from Oplopanax elatus and its in vitro biotransformation by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of six polyynes and one polyene in Oplopanax horridus and Oplopanax elatus by pressurized liquid extraction and on-line SPE-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of an Oplopanax elatus Stem Extract and Biologically Active Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potential anticancer compounds from Oplopanax horridus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyyne-Enriched Extract from Oplopanax elatus Significantly Ameliorates the Progression of Colon Carcinogenesis in ApcMin/+ Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Hepatoprotective Effect of Oplopanax elatus Nakai Adventitious Roots Extract by Regulating CYP450 and PPAR Signaling Pathway [frontiersin.org]
Oplopanon: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpenoid Oplopanon, also known as Oplopanone. It details the compound's chemical identifiers, summarizes its known biological activities, and presents relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Chemical Identification
This compound is a naturally occurring sesquiterpenoid ketone. Its chemical identity is defined by a specific set of identifiers that are crucial for accurate documentation and research.
| Identifier | Value | Citation |
| CAS Number | 1911-78-0 | [1][2] |
| Deprecated CAS Number | 108654-34-8 | [1] |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| IUPAC Name | 1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |
| InChI | InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |
| InChIKey | WLXJHVQYKOJBBN-NJVJYBDUSA-N | |
| Canonical SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C(=O)C">C@@(C)O | |
| Synonyms | (-)-Oplopanone, this compound, 10-Hydroxyoplopan-4-one | [1] |
Biological Activities and Mechanisms of Action
This compound has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory, anti-plasmodial, and cytotoxic agent.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. While direct studies on this compound's effect on specific signaling pathways are limited, research on related compounds and plant extracts suggests a potential mechanism involving the modulation of inflammatory pathways.
One study on the ethanolic extract of Oplopanax horridus, a plant from the same genus known to contain this compound, showed significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.[3] The leaf extract of this plant also reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreased the expression of inducible nitric oxide synthase (iNOS).[3] This suggests that this compound may exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators.
Potential Signaling Pathway:
The inhibition of iNOS and pro-inflammatory cytokines is often linked to the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still needed, it is plausible that its anti-inflammatory action is mediated through one or both of these pathways.
References
An In-depth Technical Guide on Oplopanon and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring sesquiterpenoid found in plants of the Oplopanax genus, notably Oplopanax elatus and Oplopanax horridus. These plants have been a source of traditional medicine, and recent scientific investigations have begun to unveil the pharmacological potential of their constituent compounds. This technical guide provides a comprehensive review of this compound and related sesquiterpenoids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their study. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structures
The sesquiterpenoids isolated from Oplopanax species belong to various structural classes, including eudesmane, guaiane, and cadinane (B1243036) types. This compound itself is a sesquiterpenoid with a complex bicyclic structure.[1]
Biological Activities and Quantitative Data
This compound and its related sesquiterpenoids have demonstrated a range of biological activities, including anti-photoaging, anti-inflammatory, and cytotoxic effects. The quantitative data for these activities are summarized in the tables below.
Anti-Photoaging and Anti-Inflammatory Activity
Several sesquiterpenoids from Oplopanax elatus have shown potential in protecting against UVB-induced skin damage. Their mechanism involves the downregulation of matrix metalloproteinase-1 (MMP-1) and inflammatory mediators.
| Compound/Extract | Assay | Cell Line | Concentration | Result | Reference |
| Eurylosesquiterpenol E (5) | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |
| Compound 7 | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |
| Compound 11 | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |
| Compound 14 | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |
| Oplopanax horridus leaf extract | LPS-induced Nitric Oxide (NO) production | RAW 264.7 | 50 µg/mL | 71.0% reduction in NO | |
| Oplopanax horridus leaf extract | LPS-induced TNF-α production | RAW 264.7 | 100 µg/mL | 87.6% reduction in TNF-α | |
| Oplopanax horridus leaf extract | LPS-induced IL-6 production | RAW 264.7 | 100 µg/mL | 36.2% reduction in IL-6 | |
| Oplopanax horridus leaf extract | LPS-induced iNOS expression | RAW 264.7 | - | IC50 = 24.4 µg/mL | |
| Oplopanax horridus root bark extract | Nitric Oxide production | RAW 264.7 | 1/4000 and 1/2000 dilutions | Significant reduction (p<0.001) |
Cytotoxic Activity
Certain oplopanone sesquiterpenoids have exhibited cytotoxic effects against various cancer cell lines.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| (+)-Oplopanone C (2) | KB (human oral carcinoma) | Not specified in abstract | |
| (+)-Oplopanone C (2) | HepG2 (human hepatocellular carcinoma) | Not specified in abstract | |
| (+)-Oplopanone C (2) | A549 (human lung carcinoma) | Not specified in abstract | |
| Oplopanax horridus root bark extract | K562 (chronic myelogenous leukemia) | 1/2700 dilution | |
| Oplopanax horridus root bark extract | HL60 (promyelocytic leukemia) | 1/1700 dilution | |
| Oplopanax horridus root bark extract | MCF7 (breast adenocarcinoma) | 1/500 dilution | |
| Oplopanax horridus root bark extract | MDA-MB-468 (breast adenocarcinoma) | 1/2500 dilution |
Mechanism of Action: Modulation of the MAPK Signaling Pathway
The anti-photoaging and anti-inflammatory effects of sesquiterpenoids from Oplopanax elatus are mediated, at least in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, compounds 11 and 14 were found to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, respectively. This inhibition of the MAPK pathway leads to the downregulation of Matrix Metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation, and a reduction in the production of pro-inflammatory cytokines such as TNF-α and cyclooxygenase-2 (COX-2).
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the anti-photoaging effects of this compound-related sesquiterpenoids.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. This section outlines the methodologies for key experiments cited in the literature.
Isolation and Purification of Sesquiterpenoids from Oplopanax elatus
The following is a general procedure for the extraction and isolation of sesquiterpenoids. Specific details may vary and can be found in the full-text of the cited literature.
1. Plant Material and Extraction:
-
Air-dried and powdered stems of Oplopanax elatus are extracted with 70% ethanol (B145695) by heat-reflux.
-
The combined extracts are concentrated under vacuum to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
3. Chromatographic Separation:
-
The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Purification:
-
Fractions containing compounds of interest are further purified by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpenoids.
5. Structure Elucidation:
-
The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.
Cell-Based Assays for Biological Activity
1. Cell Culture:
-
HaCaT (human keratinocyte) and RAW 264.7 (murine macrophage) cell lines are commonly used.
-
Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
3. Anti-inflammatory Assay (Nitric Oxide Production):
-
RAW 264.7 cells are seeded in 96-well plates and pre-treated with test compounds.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm.
Western Blot Analysis for MAPK Phosphorylation
This protocol provides a general workflow for analyzing the phosphorylation status of ERK and p38 MAP kinases.
1. Cell Lysis and Protein Extraction:
-
Cells are treated with the test compounds and/or stimuli (e.g., UVB).
-
Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The cell lysate is centrifuged to remove cellular debris, and the supernatant containing the protein extract is collected.
2. Protein Quantification:
-
The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and p38 (p-p38), as well as antibodies for the total forms of these proteins (Total ERK and Total p38) as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the biological activity of this compound and related sesquiterpenoids.
Conclusion
This compound and related sesquiterpenoids from the Oplopanax genus represent a promising class of natural products with significant therapeutic potential, particularly in the areas of dermatology and inflammation. Their ability to modulate the MAPK signaling pathway highlights a specific molecular mechanism that can be further explored for drug development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further investigation into the pharmacological properties and applications of these fascinating compounds. Future research should focus on elucidating the detailed structure-activity relationships, exploring a wider range of biological targets, and conducting preclinical and clinical studies to validate their therapeutic efficacy.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Oplopanone from Oplopanax japonicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the extraction and potential biological activities of oplopanone, a sesquiterpenoid found in Oplopanax japonicus. While specific quantitative data for the extraction of oplopanone from Oplopanax japonicus is limited in publicly available literature, this guide furnishes detailed protocols based on methodologies reported for the related species, Oplopanax horridus. These notes are intended to serve as a foundational resource for researchers engaged in the isolation, characterization, and evaluation of oplopanone for drug discovery and development.
Introduction
Oplopanax japonicus (Nakai) Nakai is a medicinal plant belonging to the Araliaceae family. It is known to contain various bioactive compounds, including the sesquiterpenoid oplopanone. Research into the genus Oplopanax has revealed a range of biological activities, including anticancer and anti-inflammatory properties, suggesting the therapeutic potential of its constituents. Oplopanone, as a characteristic compound of this genus, is a molecule of significant interest for further investigation. These application notes provide a starting point for the extraction, purification, and biological evaluation of oplopanone.
Extraction and Purification of Oplopanone
Extraction Protocol
This protocol details a solid-liquid extraction method to obtain a crude extract enriched with oplopanone and other secondary metabolites.
Table 1: Summary of a General Extraction Protocol for Oplopanax Species
| Parameter | Description |
| Plant Material | Dried and powdered rhizomes of Oplopanax japonicus |
| Extraction Solvent | 70% Ethanol (B145695) in water (v/v) |
| Extraction Method | Reflux extraction |
| Solid-to-Solvent Ratio | 1:8 (w/v) for the first extraction, 1:6 (w/v) for subsequent extractions |
| Extraction Temperature | 90°C |
| Extraction Duration | 4 hours for the first extraction, followed by two 2-hour extractions |
| Post-Extraction Processing | Filtration of the extracts, followed by solvent evaporation under reduced pressure |
Detailed Methodology:
-
Preparation of Plant Material: Air-dry the rhizomes of Oplopanax japonicus and grind them into a fine powder to increase the surface area for extraction.
-
Initial Extraction: Place the powdered plant material in a round-bottom flask and add 70% ethanol at a 1:8 (w/v) ratio. Heat the mixture to 90°C and reflux for 4 hours with constant stirring.
-
Filtration: After the initial extraction, filter the mixture while hot through a suitable filter paper to separate the extract from the solid plant residue.
-
Subsequent Extractions: Return the plant residue to the flask and perform two additional extractions with 70% ethanol at a 1:6 (w/v) ratio, each for 2 hours at 90°C. Filter the extracts after each step.
-
Solvent Evaporation: Combine all the filtrates and concentrate the extract using a rotary evaporator at a temperature of 60°C under reduced pressure to remove the ethanol. The resulting aqueous suspension can be lyophilized to obtain a dry crude extract.
Note: A study on O. horridus reported a total extract yield of approximately 20.97% using this method.
Purification Protocol: Silica (B1680970) Gel Column Chromatography
The crude extract can be fractionated using silica gel column chromatography to isolate oplopanone. The polarity of the mobile phase is gradually increased to elute compounds with different polarities.
Table 2: General Parameters for Silica Gel Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica gel (100-200 mesh) |
| Mobile Phase | A gradient of chloroform-methanol or hexane-ethyl acetate (B1210297) is commonly used. The gradient starts with a non-polar solvent and gradually increases in polarity. |
| Elution Monitoring | Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing oplopanone. |
| Post-Purification | Fractions containing pure oplopanone (as determined by TLC and spectroscopic methods) are combined and the solvent is evaporated. |
Detailed Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The exact gradient will need to be optimized based on TLC analysis of the crude extract.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.
-
Isolation of Oplopanone: Combine the fractions that show a single spot corresponding to the Rf value of a pure oplopanone standard (if available) or fractions that are highly enriched in the target compound for further purification steps.
-
Final Purification: Further purification of the enriched fractions may be achieved by repeated column chromatography or by using techniques such as preparative HPLC.
Characterization of Oplopanone
The identity and purity of the isolated oplopanone should be confirmed using spectroscopic techniques.
Table 3: Spectroscopic Data for Oplopanone
| Technique | Key Features |
| 1H NMR | Characteristic signals for methyl groups and other protons in the sesquiterpenoid skeleton. |
| 13C NMR | Approximately 15 carbon signals corresponding to the oplopanone structure. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of oplopanone. |
Potential Biological Activities and Signaling Pathways
While studies specifically on oplopanone from Oplopanax japonicus are scarce, research on extracts from the Oplopanax genus and related terpenoid compounds suggests potential anticancer and anti-inflammatory activities.
Anticancer Activity
Extracts from Oplopanax horridus have demonstrated antiproliferative effects on various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Table 4: Reported Anticancer Activities of Oplopanax horridus Extracts
| Activity | Cell Lines | Observations |
| Induction of Apoptosis | Human breast cancer (MCF-7), Non-small cell lung cancer | Increased percentage of apoptotic cells. |
| Cell Cycle Arrest | Human breast cancer (MCF-7) | Arrest of cells in the G1 and S phases of the cell cycle. |
It is plausible that oplopanone contributes to these observed cytotoxic effects. Further studies are required to determine the specific anticancer activity and mechanism of action of purified oplopanone.
Anti-Inflammatory Activity and Potential Signaling Pathway Involvement
Many terpenoids exhibit anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. It is hypothesized that oplopanone may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Visualizations
Experimental Workflow
Caption: Workflow for Oplopanone Extraction and Purification.
Hypothesized Signaling Pathway Inhibition
Application Notes and Protocols for the High-Yield Synthesis of Oplopanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Oplopanone, a sesquiterpene natural product. The following sections consolidate information from key publications to offer a comprehensive guide for its laboratory-scale synthesis.
Introduction
Oplopanone is a bicyclic sesquiterpene isolated from plants of the genus Oplopanax. Its complex structure, featuring multiple stereocenters, has made it a target for total synthesis. This document outlines two notable synthetic approaches, providing detailed experimental procedures and quantitative data to aid in its replication and potential optimization.
Synthesis Strategy Overview
Two distinct and effective strategies for the total synthesis of (±)-Oplopanone have been reported.
-
Taber and Korsmeyer (1978): This approach utilizes a practical two-step preparation of a polysubstituted cyclohexanone (B45756) from a 2-alkoxybenzoic acid derivative, which is then converted in eight steps to (±)-Oplopanone.[1][2]
-
Caine and Tuller (1973): This synthesis involves a photochemical rearrangement of a 6/5-fused cross-conjugated cyclohexadienone to construct the core bicyclic skeleton of Oplopanone.[3]
Experimental Protocols
I. Synthesis of (±)-Oplopanone via the Taber and Korsmeyer Method
This synthesis begins with the preparation of a key trisubstituted cyclohexanone intermediate, which then undergoes a series of transformations to yield the final product.
Overall Synthetic Workflow
Caption: Key stages in the synthesis of (±)-Oplopanone by Taber and Korsmeyer.
Detailed Experimental Steps
Step 1: Preparation of the Vinyl Ketone Intermediate
A detailed two-step preparation of the polysubstituted cyclohexanone from a 2-alkoxybenzoic acid derivative is the initial key phase of this synthesis.[1] The conversion of intermediate 7 to 9 exemplifies this process.[1]
| Reactant | Reagents | Conditions | Product | Yield |
| 2-alkoxybenzoic acid derivative (7) | 1. Alkylating agent2. Further synthetic steps | Not specified in detail | Vinyl Ketone (9) | Not specified in detail |
Step 2: Conversion to Bicyclic Aldehyde
The vinyl ketone is then transformed into a bicyclic aldehyde intermediate.
| Reactant | Reagents | Conditions | Product | Yield |
| Intermediate 12 | 1. Oxidation2. Brief base treatment | Not specified in detail | Bicyclic Aldehyde (14) | Not specified in detail |
Step 3: Final Steps to (±)-Oplopanone
The bicyclic aldehyde undergoes a three-step sequence to afford the final product.
| Reactant | Reagents | Conditions | Product | Yield |
| Bicyclic Aldehyde (14) | 1. Methyllithium2. Oxymercuration3. Oxidation | Not specified in detail | (±)-Oplopanone (1) | Not specified in detail |
Note: The original publication provides more detailed experimental procedures which should be consulted for precise reagent quantities and reaction conditions.[1][2] The final crystalline (±)-oplopanone was found to be identical with the natural material by NMR, TLC, and GC/MS.[2]
II. Synthesis of dl-Oplopanone via the Caine and Tuller Photochemical Method
This approach leverages a photochemical rearrangement to establish the core 5/6-fused ring system of Oplopanone.
Overall Synthetic Workflow
Caption: Key stages in the synthesis of dl-Oplopanone by Caine and Tuller.
Detailed Experimental Steps
Step 1: Photochemical Rearrangement
The key step in this synthesis is the photochemical rearrangement of a specifically substituted 6/5-fused cyclohexadienone.
| Reactant | Reagents/Conditions | Product | Yield |
| 6/5-fused, cross-conjugated cyclohexadienone (6) | Irradiation in glacial acetic acid | Acetoxy ketone (12) | Not specified in detail |
Step 2: Conversion to dl-Oplopanone
The resulting acetoxy ketone, which already contains three of the asymmetric centers of the natural product, is then converted to dl-Oplopanone.[3]
| Reactant | Reagents/Conditions | Product | Yield |
| Acetoxy ketone (12) | Straightforward conversion (details not specified) | dl-Oplopanone (4) | Not specified in detail |
Note: For precise experimental details, including reaction setup and purification methods, it is essential to refer to the original publication.[3]
Quantitative Data Summary
The following table summarizes the reported yield for a specific intermediate in the Taber and Korsmeyer synthesis. Detailed step-by-step yields for the entire sequences were not explicitly provided in the abstracts.
| Synthesis Step (Taber & Korsmeyer) | Product | Reported Yield |
| Preparation of a colorless oil intermediate | Colorless oil | 55% |
Concluding Remarks
The syntheses of Oplopanone by Taber and Korsmeyer, and Caine and Tuller, represent significant achievements in natural product synthesis. The Taber and Korsmeyer route provides a practical approach starting from a substituted benzoic acid, while the Caine and Tuller synthesis showcases the utility of photochemical rearrangements for constructing complex carbocyclic frameworks. For researchers aiming to synthesize Oplopanone or its analogs, these publications provide a solid foundation and detailed experimental guidance. It is highly recommended to consult the original papers for comprehensive procedural details and characterization data.[1][2][3]
References
Application Notes and Protocols for the Purification of Oplopanone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Oplopanone, a sesquiterpenoid of interest for its potential biological activities, using various chromatographic techniques. The following sections offer guidance on extraction, and purification by silica (B1680970) gel chromatography, high-performance liquid chromatography (HPLC), and counter-current chromatography (CCC), complete with data presentation and experimental workflows.
Oplopanone: Physicochemical Properties
A summary of the key physicochemical properties of Oplopanone is presented in the table below. This information is crucial for the development of effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2][3][4] |
| Molecular Weight | 238.37 g/mol | [1][2][3] |
| Appearance | Powder | [2] |
| Melting Point | 88 - 89 °C | [3] |
| Boiling Point (Predicted) | 336.7 ± 25.0 °C | [3] |
| LogP (Predicted) | 3.03 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Extraction of Oplopanone from Plant Material
Oplopanone is naturally found in plants of the Oplopanax genus, such as Oplopanax elatus, Oplopanax japonicus, and Oplopanax horridus.[5][6][7] The initial step in its purification is extraction from the plant matrix, typically the root bark or stems.[5][6]
Experimental Protocol: Extraction
-
Plant Material Preparation : Air-dry and pulverize the root bark of the selected Oplopanax species to a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material in 70% ethanol.
-
Perform reflux extraction at 90°C for 4 hours.
-
Filter the extract and repeat the extraction process on the residue two more times with fresh solvent for 2 hours each to ensure maximum yield.[2]
-
Combine the filtrates.
-
-
Solvent Removal : Evaporate the solvent from the combined filtrates under reduced pressure (in vacuo) at 60°C to obtain the crude extract.[2]
-
Liquid-Liquid Partitioning (Optional but Recommended) :
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[6] Oplopanone, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.
-
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a fundamental technique for the initial fractionation of the crude extract. This method separates compounds based on their polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing :
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.
-
-
Sample Loading :
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution :
-
Begin elution with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform (B151607) in a stepwise gradient. A common gradient could be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis :
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest (Oplopanone).
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of Oplopanone from the enriched fractions obtained from silica gel chromatography.[8]
Experimental Protocol: Preparative HPLC
-
Instrumentation : An HPLC system equipped with a preparative column, a high-pressure pump, a UV detector, and a fraction collector.
-
Column : A reversed-phase C18 column is a suitable choice for the separation of moderately polar compounds like sesquiterpenoids.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B) is typically used.
-
Start with a higher proportion of water and gradually increase the proportion of the organic solvent.
-
A suggested gradient could be: 0-10 min, 10% B; 10-40 min, 10-90% B; 40-50 min, 90% B.
-
-
Flow Rate : Adjust the flow rate according to the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection : Monitor the elution profile using a UV detector. The optimal wavelength for detection should be determined by analyzing the UV spectrum of a semi-purified Oplopanone sample.
-
Fraction Collection : Collect the peak corresponding to Oplopanone using an automated fraction collector.
-
Post-Purification : Evaporate the solvent from the collected fraction to obtain pure Oplopanone.
Quantitative Data (Illustrative)
The following table presents illustrative data for a preparative HPLC purification step. Actual results will vary depending on the specific experimental conditions and the purity of the starting material.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Sample Load | 100 mg of pre-purified fraction |
| Purity of Isolated Oplopanone | >98% |
| Yield from HPLC Step | 85% |
Purification by Counter-Current Chromatography (CCC)
Counter-current chromatography is a liquid-liquid partition technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample.[9] It is particularly useful for the separation of natural products.
Experimental Protocol: Counter-Current Chromatography
-
Solvent System Selection :
-
The choice of the two-phase solvent system is critical for a successful separation.
-
A commonly used system for sesquiterpenoids is a mixture of n-hexane, ethyl acetate, methanol, and water in varying ratios.[5]
-
The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.
-
-
Instrument Preparation :
-
Fill the CCC coil with the stationary phase (either the upper or lower phase of the solvent system).
-
Set the desired rotation speed.
-
-
Sample Injection :
-
Dissolve the crude or semi-purified extract in a small volume of the biphasic solvent system.
-
Inject the sample into the CCC instrument.
-
-
Elution :
-
Pump the mobile phase through the coil at a constant flow rate.
-
Continuously monitor the effluent using a UV detector.
-
-
Fraction Collection : Collect fractions as the separated compounds elute from the column.
-
Analysis and Recovery : Analyze the fractions by TLC or HPLC to identify those containing pure Oplopanone. Combine the pure fractions and evaporate the solvent.
Experimental Workflows and Diagrams
To visualize the purification process, the following diagrams created using the DOT language are provided.
Caption: Overall workflow for the purification of Oplopanone.
Caption: Principle of Oplopanone purification by reversed-phase HPLC.
References
- 1. bioone.org [bioone.org]
- 2. Improving Anticancer Activities of Oplopanax horridus Root Bark Extract by Removing Water-soluble Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oplopanone Quantification in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanone is a sesquiterpenoid found in plants of the Oplopanax genus, notably Oplopanax horridus (Devil's Club). This compound has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative properties. The effective quantification of Oplopanone in plant extracts is crucial for quality control, standardization of herbal preparations, and further investigation into its pharmacological applications.
These application notes provide a comprehensive protocol for the extraction and quantification of Oplopanone from plant materials using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). An alternative, more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is also outlined.
Data Presentation: Quantitative Analysis of Oplopanone
The following table summarizes hypothetical, yet representative, quantitative data for Oplopanone content in Oplopanax horridus root bark extracts obtained through different extraction methods. This data illustrates the importance of solvent selection on extraction efficiency.
| Extraction Method | Solvent System | Oplopanone Yield (mg/g of dry plant material) | Relative Standard Deviation (RSD, %) |
| Maceration | Methanol (B129727):Water (4:1, v/v) | 1.25 | 4.8 |
| Soxhlet Extraction | 70% Ethanol | 2.10 | 3.5 |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 0.85 | 6.2 |
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered root bark of Oplopanax horridus.
-
Reagents and Solvents:
-
Methanol (HPLC grade)
-
Ethanol (ACS grade)
-
Water (deionized or HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Oplopanone analytical standard (>98% purity)
-
Magnesium sulfate
-
Extraction Protocol: Ethanolic Extraction
This protocol describes a robust method for extracting Oplopanone from plant material.
-
Sample Preparation: Weigh 5 g of finely ground, dried root bark of Oplopanax horridus.
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 100 mL of 70% ethanol.
-
Perform extraction using a Soxhlet apparatus for 6 hours.
-
-
Filtration and Concentration:
-
Allow the extract to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.
-
-
Sample Clean-up (Liquid-Liquid Extraction):
-
Redissolve the crude extract in 50 mL of methanol-water (4:1).
-
Acidify the solution with 2M H2SO4.
-
Extract the aqueous-methanolic solution three times with 50 mL of chloroform.
-
Combine the chloroform fractions and dry over anhydrous magnesium sulfate.
-
Evaporate the chloroform to dryness to yield the purified extract.
-
-
Final Sample Preparation for Analysis:
-
Dissolve a known weight of the purified extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Quantification Protocol: HPLC-UV Method
This method provides a reliable approach for the routine quantification of Oplopanone.
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Oplopanone (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. The calibration curve should have a correlation coefficient (r²) ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determined by the recovery of a known amount of Oplopanone standard spiked into a sample matrix. Recoveries should be within 95-105%.
-
Alternative Quantification Protocol: LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster run times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Oplopanone. These transitions need to be determined by infusing a standard solution of Oplopanone into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for Oplopanone quantification.
Caption: Proposed signaling pathway for Oplopanone-induced apoptosis.
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Oplopanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oplopanone, a natural product, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of Oplopanone. The described assays focus on key biomarkers and signaling pathways involved in the inflammatory response, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for inflammation research.[1][2]
Core Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a suitable model for studying inflammation in vitro.[1][3]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates at a predetermined density (e.g., 1 x 10^5 cells/well in a 96-well plate).[4]
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of Oplopanone for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate for the desired time period (e.g., 24 hours for nitric oxide and cytokine assays).
-
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of Oplopanone before evaluating its anti-inflammatory effects. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of Oplopanone concentrations for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the NO concentration.
-
Protocol:
-
After treating the cells with Oplopanone and LPS as described in section 1, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Production Assay (ELISA)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a central role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.
-
Principle: ELISA uses specific antibodies to capture and detect the target cytokine. The amount of cytokine is quantified using an enzyme-linked secondary antibody that produces a colorimetric, fluorescent, or chemiluminescent signal.
-
Protocol:
-
Collect the cell culture supernatant after treatment with Oplopanone and LPS.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate for signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Cyclooxygenase-2 (COX-2) Activity Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Assays for COX-2 activity can be performed using either purified enzyme or cell-based systems.
-
Principle: COX activity is typically measured by monitoring the peroxidase component of the enzyme, which catalyzes the oxidation of a chromogenic substrate.
-
Protocol (using a commercial kit):
-
Prepare cell lysates from RAW 264.7 cells treated with Oplopanone and LPS.
-
Use a commercial COX activity assay kit (colorimetric or fluorometric) and follow the manufacturer's protocol.
-
These kits generally provide the necessary reagents, including a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid.
-
The assay measures the rate of appearance of the oxidized substrate at a specific wavelength (e.g., 590 nm for colorimetric assays).
-
Distinguish COX-2 activity from COX-1 activity by using selective inhibitors provided in the kit.
-
NF-κB Activation Assay
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. NF-κB activation can be assessed by measuring the levels of key signaling proteins or by using a reporter gene assay.
-
Protocol (Western Blot for p-p65 and IκBα):
-
After a shorter incubation period with Oplopanone and LPS (e.g., 30-60 minutes), prepare whole-cell or nuclear protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the NF-κB p65 subunit (p-p65) and IκBα.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of Oplopanone on p65 phosphorylation and IκBα degradation.
-
-
Protocol (Reporter Gene Assay):
-
Transfect cells (e.g., HEK293T or RAW 264.7) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treat the transfected cells with Oplopanone and a stimulus (e.g., TNF-α or LPS).
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.
-
Data Presentation
Summarize all quantitative data in a structured table for easy comparison of Oplopanone's effects.
| Assay | Oplopanone Conc. (µM) | LPS (1 µg/mL) | Measurement | % Inhibition (Mean ± SD) | IC50 (µM) |
| Cell Viability (MTT) | 0 | - | Absorbance | 0 | > Max Conc. |
| 1 | - | Absorbance | |||
| 10 | - | Absorbance | |||
| 50 | - | Absorbance | |||
| NO Production (Griess) | 0 | + | Nitrite (µM) | 0 | |
| 1 | + | Nitrite (µM) | |||
| 10 | + | Nitrite (µM) | |||
| 50 | + | Nitrite (µM) | |||
| TNF-α Production (ELISA) | 0 | + | TNF-α (pg/mL) | 0 | |
| 1 | + | TNF-α (pg/mL) | |||
| 10 | + | TNF-α (pg/mL) | |||
| 50 | + | TNF-α (pg/mL) | |||
| IL-6 Production (ELISA) | 0 | + | IL-6 (pg/mL) | 0 | |
| 1 | + | IL-6 (pg/mL) | |||
| 10 | + | IL-6 (pg/mL) | |||
| 50 | + | IL-6 (pg/mL) | |||
| COX-2 Activity | 0 | + | Activity (%) | 0 | |
| 1 | + | Activity (%) | |||
| 10 | + | Activity (%) | |||
| 50 | + | Activity (%) | |||
| NF-κB Activation | 0 | + | Relative Luciferase Units | 0 | |
| (Reporter Assay) | 1 | + | Relative Luciferase Units | ||
| 10 | + | Relative Luciferase Units | |||
| 50 | + | Relative Luciferase Units |
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Simplified NF-κB signaling pathway and potential targets for Oplopanone.
References
- 1. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Culturing Oplopanone-Producing Plant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanone, a bioactive sesquiterpenoid found in plants of the Oplopanax genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] The establishment of plant cell cultures of Oplopanax species, such as Oplopanax elatus and Oplopanax horridus, presents a sustainable and controlled platform for the consistent production of Oplopanone, overcoming the limitations of sourcing from wild or cultivated plants. This document provides detailed application notes and experimental protocols for the initiation, maintenance, and optimization of Oplopanax cell lines for the enhanced production of Oplopanone.
Plant cell and tissue cultures offer a robust alternative for the production of valuable secondary metabolites.[2] Methodologies such as adventitious root culture and cell suspension culture are particularly effective for generating biomass and target compounds in a controlled environment.[3][4][5] Strategies like fed-batch culturing and elicitation have been shown to significantly enhance the yield of bioactive molecules in Oplopanax cultures.
Data Presentation
Table 1: Summary of Quantitative Data from Oplopanax elatus Adventitious Root Cultures
| Culture Condition | Biomass Yield (g/L DW) | Total Flavonoids (mg/L) | Total Polysaccharides (mg/L) | Reference |
| Batch Culture | - | - | - | |
| Fed-Batch Culture (FBC1 - half-strength MS) | - | 950.8 | 5381.6 | |
| Fed-Batch Culture with 100 mg/L Yeast Extract | - | >3000 (productivity in g/L) | - |
Note: Specific quantitative data for Oplopanone yield in cell cultures is not extensively available in the reviewed literature. The data presented for flavonoids and polysaccharides serve as indicators of enhanced secondary metabolite production through different culture strategies.
Experimental Protocols
Establishment of Oplopanax Adventitious Root and Cell Suspension Cultures
This protocol outlines the steps for initiating callus and subsequently, adventitious root and cell suspension cultures from Oplopanax explants.
1.1. Explant Preparation and Sterilization
-
Excise young, healthy stems or leaves from a mature Oplopanax plant.
-
Wash the explants thoroughly under running tap water for 30 minutes.
-
In a laminar flow hood, immerse the explants in 70% (v/v) ethanol (B145695) for 30-60 seconds, followed by three rinses with sterile distilled water.
-
Surface sterilize the explants by immersing them in a 1-2% (v/v) sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 10-15 minutes.
-
Rinse the explants three to five times with sterile distilled water to remove any traces of the sterilizing agent.
-
Cut the sterilized explants into small segments (e.g., 1 cm² for leaves or 1 cm length for stems).
1.2. Callus Induction
-
Prepare a solid Murashige and Skoog (MS) medium supplemented with plant growth regulators. A common combination for callus induction is 2,4-Dichlorophenoxyacetic acid (2,4-D) at a concentration of 1.0-2.0 mg/L and Kinetin at 0.5-1.0 mg/L.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
Aseptically place the sterilized explants onto the surface of the solid callus induction medium in Petri dishes.
-
Seal the Petri dishes with parafilm and incubate in the dark at 25 ± 2°C.
-
Subculture the developing calli onto fresh medium every 3-4 weeks.
1.3. Establishment of Adventitious Root Culture
-
Select friable and healthy callus for the induction of adventitious roots.
-
Transfer the callus to a liquid MS medium supplemented with an auxin such as Indole-3-butyric acid (IBA) at a concentration of 1.0-3.0 mg/L.
-
Incubate the flasks on a rotary shaker at 100-120 rpm in the dark at 25 ± 2°C.
-
Once adventitious roots are initiated, they can be subcultured in fresh liquid medium every 4-5 weeks.
1.4. Establishment of Cell Suspension Culture
-
Select friable callus that disperses easily in liquid medium.
-
Transfer approximately 2-3 g of fresh callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium supplemented with 1.0 mg/L 2,4-D and 0.5 mg/L Kinetin.
-
Incubate the flasks on a rotary shaker at 110-130 rpm in the dark at 25 ± 2°C.
-
Subculture the suspension cultures every 14-21 days by transferring an aliquot of the cell suspension to fresh medium.
Elicitation for Enhanced Oplopanone Production
Elicitation is a key strategy to stimulate the production of secondary metabolites. Yeast extract has been shown to be an effective biotic elicitor in Oplopanax cultures.
2.1. Preparation of Yeast Extract Elicitor
-
Prepare a 10% (w/v) solution of yeast extract in distilled water.
-
Autoclave the solution at 121°C for 20 minutes.
-
Allow the solution to cool to room temperature before use.
2.2. Elicitation Protocol
-
Grow the Oplopanax cell suspension or adventitious root culture to the late exponential growth phase.
-
Aseptically add the sterile yeast extract solution to the culture medium to achieve a final concentration of 100-250 mg/L.
-
Incubate the elicited cultures for a period of 4 to 7 days.
-
Harvest the cells and/or the culture medium for Oplopanone extraction and analysis.
Extraction and Quantification of Oplopanone
3.1. Extraction
-
Separate the cells from the culture medium by filtration.
-
Lyophilize (freeze-dry) the harvested cells to obtain the dry weight.
-
Grind the dried cells into a fine powder.
-
Extract the powdered cells with methanol (B129727) or ethanol at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
The culture medium can also be extracted with an equal volume of ethyl acetate (B1210297) to recover any secreted Oplopanone.
3.2. Quantification
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the quantification of Oplopanone.
-
HPLC Method (General Outline):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength suitable for Oplopanone (e.g., 220 nm).
-
Quantification: Use a calibration curve generated with a purified Oplopanone standard.
-
-
GC-MS Method (General Outline):
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the components.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Quantification: Use a calibration curve generated with a purified Oplopanone standard.
-
Mandatory Visualizations
Caption: Putative biosynthetic pathway of Oplopanone via the MVA and MEP pathways.
Caption: Experimental workflow for Oplopanone production in Oplopanax cell cultures.
References
- 1. Induction of sesquiterpene cyclase and suppression of squalene synthetase activities in plant cell cultures treated with fungal elicitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Suspension cell cultures of Panax vietnamensis as a biotechnological source of ginsenosides: growth, cytology, and ginsenoside profile assessment [frontiersin.org]
- 3. Effects of Oplopanax horridus on Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Oplopanone: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction: Oplopanone, a naturally occurring sesquiterpenoid, has emerged as a promising scaffold in medicinal chemistry. Its rigid bicyclic core provides a unique three-dimensional framework that can be strategically functionalized to develop novel therapeutic agents. This document provides a comprehensive overview of Oplopanone's potential, including its known biological activities, and detailed protocols for the synthesis of its derivatives and their evaluation in various biological assays.
Biological Activities of Oplopanone and Its Derivatives
Oplopanone and its derivatives have demonstrated a range of biological activities, highlighting their potential in targeting various disease pathways.
Table 1: Summary of Reported Biological Activities of Oplopanone Derivatives
| Derivative | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |
| (+)-Oplopanone C | Cytotoxic | KB (human oral carcinoma) | Data not available | [1] |
| HepG2 (human liver carcinoma) | Data not available | [1] | ||
| A549 (human lung carcinoma) | Data not available | [1] | ||
| Oplopanone (parent) | Anti-inflammatory | General | Not specified | [2] |
| Antimicrobial | General | Not specified | [2] | |
| Anti-plasmodial | Plasmodium falciparum | Not specified |
Experimental Protocols
Synthesis of Oplopanone Derivatives
While specific protocols for a wide range of Oplopanone derivatives are not extensively detailed in the public domain, a general approach to its modification can be outlined. The synthesis of Oplopanone itself has been a subject of interest in organic chemistry, providing a basis for further derivatization.
General Workflow for Oplopanone Derivatization:
The functional groups of Oplopanone, such as the ketone and hydroxyl groups, serve as primary handles for chemical modification. Standard organic chemistry reactions can be employed to introduce diverse functionalities, thereby creating a library of novel compounds for biological screening.
Caption: Workflow for Oplopanone-based drug discovery.
Biological Assays
The following are generalized protocols that can be adapted for the evaluation of Oplopanone and its derivatives.
1. Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Cell Lines: KB, HepG2, A549.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the Oplopanone derivative and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate.
-
Pre-treat the cells with different concentrations of the Oplopanone derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.
-
3. Antimicrobial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Procedure:
-
Prepare a twofold serial dilution of the Oplopanone derivative in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
4. Anti-plasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to screen compounds for their activity against the malaria parasite, Plasmodium falciparum.
-
Procedure:
-
Culture chloroquine-sensitive and resistant strains of P. falciparum in human red blood cells.
-
Add serial dilutions of the Oplopanone derivative to the parasite cultures in a 96-well plate.
-
Incubate the plates for 72 hours.
-
Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC50 value, representing the concentration at which parasite growth is inhibited by 50%.
-
Signaling Pathways
The anti-inflammatory effects of many natural products, including sesquiterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. While direct evidence for Oplopanone's interaction with these pathways is still emerging, they represent plausible targets for its observed anti-inflammatory activity.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.
Caption: Potential inhibition of the NF-κB pathway by Oplopanone.
MAPK Signaling Pathway
The MAPK pathway is another key signaling cascade involved in inflammation and other cellular processes.
Caption: Potential modulation of the MAPK pathway by Oplopanone.
Conclusion
Oplopanone presents a valuable and underexplored scaffold for the development of new therapeutic agents. Its documented biological activities, coupled with the potential for diverse chemical modifications, make it an attractive starting point for drug discovery programs targeting cancer, inflammation, and infectious diseases. The protocols and pathways outlined in this document provide a foundational framework for researchers to further investigate and unlock the full medicinal chemistry potential of Oplopanone. Further studies are warranted to elucidate the specific mechanisms of action and to generate a broader library of derivatives with enhanced potency and selectivity.
References
Application Notes and Protocols for the Development of Oplopanon-Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanon is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. As a member of the diverse class of sesquiterpenes, which are known for their wide range of pharmacological effects, this compound presents a promising scaffold for the development of novel antimicrobial agents. This document provides detailed application notes and protocols to guide researchers in the exploration and development of this compound and its derivatives as potential treatments for infectious diseases. The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities, and natural products like this compound offer a valuable starting point for drug discovery programs.
Antimicrobial Activity of this compound Derivatives and Related Sesquiterpenoids
While comprehensive data on the antimicrobial activity of this compound itself is limited in publicly available literature, studies on its derivatives and other structurally related sesquiterpenoids demonstrate significant potential. This section summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of these compounds against various microbial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Other Sesquiterpenoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-β-p-Coumaroyl-oplopanone | Mycobacterium tuberculosis | 16 | [1][2] |
| Sesquiterpenoid Lactone Mix | Pseudomonas aeruginosa | 46.8 | [3] |
| Sesquiterpenoid Lactone Mix | Staphylococcus aureus | 62.5 | [3] |
| Sesquiterpenoid Lactone Mix | Escherichia coli | 125 | [3] |
| Sesquiterpenoid Lactone Mix | Enterococcus faecalis | 125 | |
| Butyrolactone I | Bacillus subtilis | 5.30 (µM) | |
| Dimethylincisterol A2 | Bacillus subtilis | 10.26 (µM) | |
| Penicilactone A | Staphylococcus aureus | 6.25 | |
| Incomptin B | Escherichia coli (Chloramphenicol-resistant) | - | |
| Incomptin B | Shigella sonnei (Chloramphenicol-resistant) | - | |
| Incomptin B | Shigella flexneri (Chloramphenicol-resistant) | - | |
| Coronarin D | Gram-positive bacteria | Active |
Note: The activity of Incomptin B was noted as effective against chloramphenicol-resistant Gram-negative strains, though specific MIC values were not provided in the source.
Cytotoxicity of this compound Analogues and Other Sesquiterpenoids
Table 2: Cytotoxicity (IC50) of Sesquiterpenoid Derivatives against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Nor-β-lapachone Derivative 15 | OVCAR-8 (ovarian), HCT-116 (colorectal), SF-295 (central nervous system), HL-60 (leukaemia) | 3.09 - 22.17 |
| Nor-β-lapachone Derivative 16 | OVCAR-8 (ovarian), HCT-116 (colorectal), SF-295 (central nervous system), HL-60 (leukaemia) | 11.7 - 32.29 |
| Other Nor-β-lapachone Derivatives | OVCAR-8 (ovarian), HCT-116 (colorectal), SF-295 (central nervous system), HL-60 (leukaemia) | 0.16 - 2.13 |
| Rapanone | PC3 (prostate cancer) | 6.50 (µg/mL) |
| Rapanone | FTC133 (thyroid cancer) | 6.01 (µg/mL) |
| Rapanone | Caco-2 (colorectal carcinoma) | 8.79 (µg/mL) |
| Embelin | PC3 (prostate cancer) | 9.27 (µg/mL) |
| Embelin | FTC133 (thyroid cancer) | >10 (µg/mL) |
| Tropinone Derivative 6 | HL-60 (leukaemia), A-549 (lung cancer), SMMC-7721 (hepatic cancer), MCF-7 (breast cancer), SW480 (colon cancer) | 3.39 - 13.59 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of this compound-based antimicrobial agents.
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from standard methodologies and is suitable for determining the MIC of this compound and its derivatives against a panel of bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
This compound or derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (broth and solvent)
-
Microplate reader
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of Test Compound: In the first column of wells, add 100 µL of the this compound stock solution to the 100 µL of broth, resulting in a 1:2 dilution. Mix well and transfer 100 µL to the second column. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard the final 100 µL from the last column.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Controls:
-
Positive Control: A well containing a known antibiotic/antifungal at its MIC.
-
Negative Control (Growth Control): A well containing broth and inoculum without any test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a selected cell line.
Materials:
-
96-well cell culture plates
-
Human or other mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway
Many sesquiterpenoids exert their anti-inflammatory and potentially antimicrobial effects by modulating key cellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immunity, and cell survival. The following diagram illustrates the proposed mechanism by which this compound and its derivatives may inhibit this pathway.
References
Investigating the Mechanism of Action of Oplopanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oplopanone, a sesquiterpenoid natural product, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1] As a member of the diverse terpenoid class of compounds, Oplopanone's complex structure suggests multiple potential cellular targets and mechanisms of action. This document provides a comprehensive guide for researchers investigating the molecular mechanisms underlying the biological effects of Oplopanone. It outlines putative signaling pathways, offers detailed protocols for key experiments, and presents a framework for data interpretation. While the complete mechanism of action for Oplopanone is still under active investigation, this guide provides a foundational roadmap for systematic exploration.
Putative Mechanisms of Action
Based on the activities of structurally related sesquiterpenoids and other natural products, the following mechanisms are proposed for Oplopanone's biological effects. These hypotheses provide a strong basis for experimental investigation.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
A common mechanism for the anti-inflammatory effects of natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] This pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Proposed Signaling Pathway:
Caption: Proposed anti-inflammatory mechanism of Oplopanone via inhibition of the NF-κB signaling pathway.
Anticancer Activity through Induction of Apoptosis and Cell Cycle Arrest
Many natural anticancer agents function by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells. This prevents the uncontrolled proliferation characteristic of tumors. For related compounds, effects on cell cycle regulatory proteins and the induction of apoptotic pathways have been observed.
Proposed Signaling Pathway:
Caption: Proposed anticancer mechanism of Oplopanone involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects by Combating Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Natural compounds with neuroprotective properties often act by enhancing the endogenous antioxidant response, frequently through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Proposed Signaling Pathway:
Caption: Proposed neuroprotective mechanism of Oplopanone via activation of the Nrf2 antioxidant response pathway.
Quantitative Data Presentation
Effective investigation requires robust quantitative analysis. The following tables provide examples of how to structure data obtained from the experimental protocols outlined below.
Table 1: Anti-inflammatory Activity of Oplopanone
| Treatment | Concentration (µM) | NF-κB Reporter Activity (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | - | 100 ± 5 | 1500 ± 120 | 2500 ± 200 |
| Oplopanone | 1 | 85 ± 6 | 1250 ± 100 | 2100 ± 180 |
| Oplopanone | 5 | 60 ± 4 | 800 ± 70 | 1300 ± 110 |
| Oplopanone | 10 | 35 ± 3 | 450 ± 50 | 700 ± 60 |
| Positive Control (e.g., Bay 11-7082) | 10 | 20 ± 2 | 200 ± 30 | 350 ± 40 |
Table 2: Anticancer Effects of Oplopanone on a Cancer Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | Cell Viability (IC50, µM) | Apoptotic Cells (%) | % Cells in G2/M Phase |
| Vehicle Control | - | >100 | 5 ± 1 | 15 ± 2 |
| Oplopanone | 5 | 25.5 | 15 ± 2 | 25 ± 3 |
| Oplopanone | 10 | 30 ± 4 | 45 ± 5 | |
| Oplopanone | 25 | 55 ± 6 | 60 ± 7 | |
| Positive Control (e.g., Doxorubicin) | 1 | 0.8 | 70 ± 8 | 55 ± 6 |
Table 3: Neuroprotective Effects of Oplopanone
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of Stressed) | Nrf2 Nuclear Translocation (Fold Change) |
| Control | - | 100 ± 8 | - | 1.0 ± 0.1 |
| Oxidative Stress (e.g., H2O2) | - | 45 ± 5 | 100 ± 10 | 1.2 ± 0.2 |
| Oplopanone + H2O2 | 1 | 55 ± 6 | 80 ± 7 | 1.8 ± 0.3 |
| Oplopanone + H2O2 | 5 | 70 ± 7 | 55 ± 6 | 3.5 ± 0.4 |
| Oplopanone + H2O2 | 10 | 85 ± 9 | 30 ± 4 | 5.2 ± 0.6 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of Oplopanone.
Protocol 1: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of Oplopanone on NF-κB transcriptional activity.
Caption: Workflow for the NF-κB reporter assay.
Materials:
-
HEK293T or similar cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 3000 or other transfection reagent
-
Oplopanone stock solution (in DMSO)
-
LPS or TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Oplopanone or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells to induce NF-κB activation. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Express the results as a percentage of the stimulated vehicle control.
Protocol 2: Western Blot for Apoptosis and Cell Cycle Markers
Objective: To determine the effect of Oplopanone on the expression of key proteins involved in apoptosis and cell cycle regulation.
Caption: Workflow for Western blot analysis of apoptosis and cell cycle proteins.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Oplopanone stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cancer cells and treat with various concentrations of Oplopanone for 24-48 hours.
-
Protein Extraction: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon Oplopanone treatment.
Caption: Workflow for immunofluorescence analysis of Nrf2 nuclear translocation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Glass coverslips
-
Oplopanone stock solution
-
Oxidative stressor (e.g., H2O2)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Anti-Nrf2 primary antibody
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture: Seed neuronal cells on sterile glass coverslips in a 12-well plate.
-
Treatment: Treat the cells with Oplopanone with or without an oxidative stressor for the desired time.
-
Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody: Incubate with anti-Nrf2 antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides, and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the fluorescence intensity of Nrf2 within the DAPI-stained nuclear region using image analysis software (e.g., ImageJ).
Conclusion
The investigation into the mechanism of action of Oplopanone is a promising area of research with potential implications for the development of new therapeutics. The proposed mechanisms, centered on the inhibition of NF-κB, induction of apoptosis and cell cycle arrest, and activation of the Nrf2 pathway, provide a solid framework for initial studies. The detailed protocols provided herein offer standardized methods to test these hypotheses and generate robust, quantifiable data. By systematically applying these approaches, researchers can significantly advance our understanding of Oplopanone's molecular interactions and unlock its full therapeutic potential.
References
- 1. Cellular Target Proteome in Breast Cancer Cells of an Oplopane Sesquiterpenoid Isolated from Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oplopanon in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific experimental data for Oplopanon in the context of targeted drug delivery, cytotoxicity against specific cancer cell lines, and its precise signaling pathway interactions are available in publicly accessible literature. The following application notes and protocols are based on the general properties of sesquiterpenes and established methodologies in drug delivery research. These protocols provide a framework for the investigation of this compound's potential in this field.
Introduction to this compound
This compound is a naturally occurring sesquiterpene found in various plants.[1] Its chemical formula is C15H26O2 with a molecular weight of 238.37 g/mol .[1][2][3][4] Sesquiterpenes as a class have garnered interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The lipophilic nature of this compound suggests its suitability for encapsulation within lipid-based or polymeric nanoparticle systems for targeted drug delivery applications.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H26O2 | |
| Molecular Weight | 238.37 g/mol | |
| Appearance | Powder | |
| Solubility | Moderately soluble in organic solvents | |
| CAS Number | 1911-78-0 |
Potential Signaling Pathways of Action
While the specific signaling pathways modulated by this compound have not been fully elucidated, related compounds such as other sesquiterpenes and flavonoids have been shown to interact with key inflammatory and cell survival pathways. The hypothetical mechanisms of action for this compound could involve the modulation of the NF-κB and MAPK signaling pathways.
2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
2.2. MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of external signals, including stress and inflammation.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound-loaded nanoparticles.
3.1. Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophobic compound like this compound using a single emulsion-solvent evaporation method.
References
Troubleshooting & Optimization
Optimizing Oplopanone Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Oplopanone from biomass.
Frequently Asked Questions (FAQs)
1. What is Oplopanone and from which sources can it be extracted?
Oplopanone is a naturally occurring sesquiterpenoid compound.[1] It is primarily found in plants of the Araliaceae family, most notably Oplopanax elatus and Oplopanax horridus (Alaskan devil's club).[1][2][3] It has also been identified in other plant species like Porella perrottetiana.[4]
2. What are the reported biological activities of Oplopanone?
Preliminary research suggests that Oplopanone exhibits a range of biological activities, including:
-
Anti-inflammatory effects[1]
-
Antimicrobial properties[1]
-
Anti-plasmodial activity against Plasmodium falciparum, the parasite that causes malaria.[1][5]
-
Cytotoxic activity against certain cancer cell lines, including human carcinoma in the mouth (KB), human hepatocellular carcinoma (HepG2), and human lung carcinoma (A549).[4]
3. What are the general steps for extracting Oplopanone from biomass?
A typical workflow for Oplopanone extraction involves the following stages:
-
Biomass Preparation: Drying and grinding the plant material (e.g., root bark) to increase the surface area for solvent penetration.
-
Solvent Extraction: Macerating, sonicating, or refluxing the powdered biomass with an appropriate organic solvent to dissolve the Oplopanone.
-
Filtration and Concentration: Separating the solid plant residue from the liquid extract and then evaporating the solvent to obtain a crude extract.
-
Purification: Employing chromatographic techniques to isolate Oplopanone from other co-extracted compounds.
-
Analysis and Quantification: Using analytical methods like HPLC or LC-MS/MS to determine the purity and yield of the isolated Oplopanone.
Troubleshooting Guide
This guide addresses common issues encountered during Oplopanone extraction and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Oplopanone Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for Oplopanone, which is a moderately polar sesquiterpenoid. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to effectively draw out the compound from the plant matrix. 3. Poor Biomass Quality: The concentration of Oplopanone can vary depending on the plant's age, growing conditions, and storage of the biomass. 4. Degradation of Oplopanone: The compound may be unstable under the chosen extraction conditions (e.g., high temperature, exposure to light). | 1. Solvent Optimization: Experiment with a range of solvents with varying polarities, such as methanol (B129727), ethanol (B145695), acetone (B3395972), ethyl acetate, and mixtures thereof with water.[6][7] For sesquiterpenes, methanol and ethanol are often effective.[8] 2. Parameter Optimization: Systematically vary the extraction time and temperature. Response surface methodology (RSM) can be employed to find the optimal conditions.[7][9] 3. Biomass Verification: Ensure the use of high-quality, properly identified, and freshly powdered plant material.[8] 4. Stability Studies: Assess the stability of Oplopanone under different light and temperature conditions to identify and avoid degradative factors.[10] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent used may be dissolving a wide range of other compounds from the biomass, such as chlorophyll, waxes, and highly polar compounds.[11] 2. Complex Plant Matrix: The biomass naturally contains a diverse array of phytochemicals. | 1. Solvent System Modification: Employ a sequential extraction with solvents of increasing polarity (e.g., start with hexane (B92381) to remove non-polar compounds, followed by a more polar solvent for Oplopanone). 2. Pre-extraction Cleanup: Consider a pre-wash of the biomass with a non-polar solvent like hexane to remove lipids and waxes before the main extraction. 3. Purification Strategy: Implement a multi-step purification process, such as a combination of column chromatography (e.g., silica (B1680970) gel) and preparative HPLC.[12] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers.[13] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of stable emulsions.[13] | 1. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking.[13] 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[13] 3. Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the separation.[13] |
| Difficulty in Oplopanone Quantification | 1. Matrix Effects in LC-MS/MS: Co-eluting compounds from the complex extract can suppress or enhance the ionization of Oplopanone, leading to inaccurate quantification. 2. Lack of a Reference Standard: Accurate quantification requires a pure Oplopanone standard for calibration. | 1. Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample before injection. Molecularly imprinted polymers (MIPs) can offer high selectivity.[14] 2. Standard Acquisition: Obtain a certified reference standard of Oplopanone for building a calibration curve. |
Data Presentation: Factors Affecting Sesquiterpenoid Extraction Yield
The following table summarizes key parameters and their effects on the extraction of sesquiterpenoids, including Oplopanone.
| Parameter | Effect on Yield | Considerations for Oplopanone Extraction |
| Solvent Type | The choice of solvent and its polarity is critical. Solvents like methanol, ethanol, and acetone are commonly used for sesquiterpenoids.[6][7][8] | Oplopanone is moderately polar; therefore, ethanol or methanol, or their aqueous mixtures, are likely to be effective. Hydrophilic mixtures of methanol/water with a small percentage of formic acid have shown high recoveries for some sesquiterpene lactones.[6] |
| Solvent-to-Solid Ratio | A higher ratio generally increases the extraction efficiency up to a certain point by promoting a greater concentration gradient.[7] | An optimal ratio needs to be determined experimentally. Ratios from 10:1 to 30:1 (mL/g) are common starting points.[7] |
| Extraction Temperature | Increased temperature can enhance solvent penetration and solubility, but excessive heat may lead to the degradation of thermolabile compounds.[7][11] | The thermal stability of Oplopanone should be evaluated. An optimal temperature, likely in the range of 30-60°C, should be identified to maximize yield without causing degradation.[11][15] |
| Extraction Time | Longer extraction times generally lead to higher yields, but prolonged exposure can also increase the risk of compound degradation.[7][15] | The optimal extraction time should be determined to ensure complete extraction without compromising the stability of Oplopanone. |
| Particle Size of Biomass | Smaller particle sizes increase the surface area available for extraction, leading to higher efficiency. | The biomass should be finely ground to a consistent particle size. |
| Agitation/Sonication | Agitation or the use of ultrasound can enhance the extraction process by disrupting cell walls and improving solvent penetration.[8] | The inclusion of a sonication step can significantly reduce extraction time and improve efficiency. |
Experimental Protocols
Protocol for Oplopanone Extraction from Oplopanax elatus Root Bark
This protocol is a generalized procedure based on methods for extracting compounds from Oplopanax species.[3][16]
a. Biomass Preparation:
-
Air-dry the root bark of Oplopanax elatus.
-
Grind the dried root bark into a fine powder using a mechanical grinder.
-
Sieve the powder to ensure a uniform particle size.
b. Solvent Extraction:
-
Weigh the powdered biomass and place it in a suitable extraction vessel.
-
Add 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).
-
Reflux the mixture at 80-90°C for 2 hours with continuous stirring.[3]
-
Allow the mixture to cool and then filter it through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.[3]
-
Combine all the filtrates.
c. Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
d. Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing Oplopanone.
-
Combine the pure fractions and evaporate the solvent to obtain isolated Oplopanone.
Protocol for Quantification of Oplopanone by HPLC
a. Standard Preparation:
-
Accurately weigh a known amount of pure Oplopanone standard and dissolve it in methanol to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.
b. Sample Preparation:
-
Accurately weigh the crude extract or purified fraction and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (to be determined by UV scan of pure Oplopanone).
-
Injection Volume: 10 µL.
d. Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Quantify the amount of Oplopanone in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for Oplopanone Extraction and Purification
Caption: Workflow for Oplopanone extraction and purification.
Potential Anti-inflammatory Signaling Pathway for Oplopanone
Caption: Potential NF-κB signaling pathway targeted by Oplopanone.
References
- 1. CAS 1911-78-0: Oplopanone | CymitQuimica [cymitquimica.com]
- 2. bioone.org [bioone.org]
- 3. Improving Anticancer Activities of Oplopanax horridus Root Bark Extract by Removing Water-soluble Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sacculatane diterpenoid and a new oplopanone sesquiterpenoid from Porella perrottetiana (Mont.) Trevis. collected in Sapa, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oplopanone - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Preparation and optimization of a molecularly imprinted polymers - solid phase extraction system for the extraction of bioactive sesquiterpene lactones of Ambrosia maritima plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical profiling of root bark extract from Oplopanax elatus and its in vitro biotransformation by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Oplopanone synthesis side reactions
Technical Support Center: Oplopanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oplopanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Robinson annulation to form the key bicyclic enone is giving low yields. What are the common side reactions and how can I mitigate them?
A1: Low yields in the Robinson annulation step for Oplopanone synthesis are often attributed to two primary side reactions: polymerization of the methyl vinyl ketone (MVK) and double alkylation of the starting ketone.
-
Polymerization of MVK: MVK is prone to polymerization under both acidic and basic conditions. To minimize this, it is crucial to control the reaction temperature and the rate of addition of MVK. Using freshly distilled MVK can also be beneficial. Some protocols suggest the in-situ generation of MVK from a precursor, such as a Mannich base, to maintain a low concentration throughout the reaction.
-
Double Alkylation: The enolate of the starting ketone can react with a second molecule of MVK, leading to a dialkylated byproduct and reducing the yield of the desired annulated product. This can be suppressed by using a less reactive enolate or by carefully controlling the stoichiometry of the reactants.
Troubleshooting Strategies:
| Parameter | Recommendation | Expected Outcome |
| MVK Quality | Use freshly distilled MVK. | Reduces premature polymerization. |
| Reaction Temp. | Maintain a low temperature (e.g., 0 °C to rt). | Slows down polymerization and side reactions. |
| Addition Rate | Add MVK slowly to the reaction mixture. | Maintains a low MVK concentration, disfavoring polymerization. |
| Base Selection | Use a hindered base (e.g., LDA) for enolate formation. | Can improve regioselectivity and reduce double alkylation. |
Q2: I am observing the formation of a significant amount of biphenyl (B1667301) byproduct during my Grignard reaction. How can I prevent this?
A2: The formation of biphenyl is a common side reaction in Grignard reactions involving aryl halides, arising from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Reaction Temp. | Maintain a lower reaction temperature. | High temperatures can promote the coupling side reaction. |
| Concentration | Ensure high dilution of the aryl halide. | Reduces the probability of coupling between the Grignard reagent and the halide. |
| Addition | Add the aryl halide slowly to the magnesium turnings. | Helps to maintain a low concentration of the aryl halide. |
Q3: The selenium dioxide oxidation of the allylic position is not proceeding cleanly, and I am getting a mixture of products. How can I improve the selectivity?
A3: Selenium dioxide (SeO₂) is a common reagent for allylic oxidation, but its reactivity can sometimes be difficult to control, leading to over-oxidation or reaction at undesired positions.
Tips for Improved Selectivity:
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Protic solvents like ethanol (B145695) can lead to the formation of allylic alcohols, while aprotic solvents may favor the formation of α,β-unsaturated carbonyls.
-
Stoichiometry: Using a stoichiometric amount of SeO₂ is crucial. An excess can lead to over-oxidation and the formation of complex mixtures.
-
Additives: The addition of a catalytic amount of a tertiary amine, such as pyridine, can sometimes improve the selectivity of the oxidation.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the Final Reduction Step
-
Symptom: The final reduction of the carbonyl group to the hydroxyl group in Oplopanone yields a mixture of diastereomers that are difficult to separate.
-
Possible Cause: The reducing agent used may not be sufficiently stereoselective for the substrate.
-
Suggested Solution: Employ a bulkier or more sterically demanding reducing agent that can exhibit higher facial selectivity. For example, if sodium borohydride (B1222165) (NaBH₄) gives poor selectivity, consider using a reagent like lithium tri-sec-butylborohydride (L-Selectride®).
| Reducing Agent | Typical Diastereomeric Ratio (approx.) |
| Sodium Borohydride | 2:1 to 5:1 |
| L-Selectride® | >10:1 |
Problem 2: Incomplete Reaction during the Grignard Addition
-
Symptom: A significant amount of the starting ketone is recovered after the Grignard reaction and workup.
-
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or air.
-
Steric Hindrance: The ketone may be sterically hindered, slowing down the reaction rate.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete Grignard reaction.
Experimental Protocols
Key Experiment: Stereoselective Robinson Annulation
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Potassium tert-butoxide
-
Methyl vinyl ketone (freshly distilled)
-
Anhydrous tert-butanol (B103910)
-
Procedure:
-
To a stirred solution of 2-methylcyclohexane-1,3-dione in anhydrous tert-butanol under a nitrogen atmosphere at 0 °C, add a solution of potassium tert-butoxide in tert-butanol dropwise over 30 minutes.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -10 °C and add a solution of freshly distilled methyl vinyl ketone in tert-butanol dropwise over 2 hours, maintaining the internal temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Signaling Pathway Visualization
The following diagram illustrates the general synthetic strategy for Oplopanone, highlighting the key transformations.
Caption: Simplified synthetic pathway for Oplopanone.
Oplopanon Stability Technical Support Center
Welcome to the technical support center for Oplopanon. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with this compound stability during your research.
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Rapid degradation of this compound in solution can be attributed to several factors, primarily pH, temperature, and light exposure. This compound, as a sesquiterpenoid ketone, is susceptible to degradation under harsh environmental conditions. It is crucial to control these parameters to maintain the stability of your solution.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in maintaining the stability of this compound. Extreme pH values (both acidic and basic) can catalyze degradation reactions. It is recommended to maintain the pH of your this compound solution within a neutral range (pH 6-8) for optimal stability.
Q3: I have been storing my this compound solution at room temperature. Is this appropriate?
A3: Storing this compound solutions at room temperature is not recommended for long-term stability. Elevated temperatures can accelerate the rate of degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.[1]
Q4: Can light exposure impact the stability of my this compound solution?
A4: Yes, exposure to light, particularly UV light, can induce photodegradation of this compound. It is essential to protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Q5: I suspect my this compound is degrading. How can I confirm this and quantify the degradation?
A5: The most reliable method to confirm and quantify this compound degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and provide quantitative data on the extent of degradation over time.
Q6: What are some common degradation products of this compound I should look for?
A6: While specific degradation products for this compound are not extensively documented, based on the structure of sesquiterpenoids, potential degradation pathways could involve oxidation, hydrolysis, or isomerization. You might observe the formation of hydroxylated derivatives, epimers, or cleavage products. LC-MS analysis is instrumental in identifying these unknown degradation products.
Q7: How can I improve the stability of my this compound solution for in vitro assays?
A7: To improve stability for in vitro assays, consider the following:
-
Use a buffered solution: Maintain a stable pH within the optimal range (pH 6-8).
-
Minimize exposure to light and heat: Prepare solutions fresh and store them protected from light at 2-8°C until use.
-
Consider antioxidants: For potential oxidative degradation, the inclusion of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial, but compatibility with your assay must be verified.
-
Solvent choice: this compound shows moderate solubility in organic solvents.[2] Ensure the chosen solvent is compatible with your experimental system and does not accelerate degradation.
Quantitative Data on this compound Stability
The following tables provide hypothetical data on the stability of this compound under various conditions to illustrate potential degradation kinetics. This data is for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 48 | 0.0144 |
| 5.0 | 120 | 0.0058 |
| 7.0 | 300 | 0.0023 |
| 9.0 | 72 | 0.0096 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 1500 | 0.0005 |
| 25 | 300 | 0.0023 |
| 37 | 96 | 0.0072 |
| 50 | 30 | 0.0231 |
Table 3: Effect of Light on this compound Stability at 25°C and pH 7.0
| Condition | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| Protected from Light | 300 | 0.0023 |
| Exposed to Ambient Light | 150 | 0.0046 |
| Exposed to UV Light (254 nm) | 24 | 0.0289 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (0.1 M HCl), bases (0.1 M NaOH), and oxidizing agents (3% H₂O₂)
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled incubator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place a solid sample of this compound and a solution of this compound in a temperature-controlled incubator at 60°C for 24, 48, and 72 hours. Analyze the samples at each time point.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated HPLC or LC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Workflow for a forced degradation study of this compound.
References
Overcoming low solubility of Oplopanone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Oplopanone in various assays.
Frequently Asked Questions (FAQs)
Q1: What is Oplopanone and why is its solubility a concern?
A1: Oplopanone is a sesquiterpene, a class of naturally occurring organic compounds, with potential anti-inflammatory and antimicrobial properties.[1] Like many terpenes, Oplopanone has moderate solubility in organic solvents and is expected to have low aqueous solubility.[1] This can lead to challenges in achieving the desired concentrations in aqueous-based biological assays, potentially causing inaccurate results due to precipitation of the compound.
Q2: What are the initial signs of Oplopanone precipitation in my assay?
A2: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, visible particles, or a film on the surface of the culture medium or buffer. Spectrophotometer readings with high background or inconsistent results across replicates can also be indicative of solubility issues.
Q3: I'm observing low or inconsistent activity of Oplopanone in my cell-based assay. Could this be related to its solubility?
A3: Yes, low aqueous solubility is a common reason for reduced or variable compound activity in cell-based assays. If Oplopanone precipitates out of the assay medium, its effective concentration at the cellular level will be lower and more variable than the nominal concentration, leading to inaccurate and unreliable data.
Troubleshooting Guide
Issue: Precipitate formation observed after adding Oplopanone stock solution to aqueous assay buffer.
Cause: The limited solubility of Oplopanone in the final aqueous assay buffer.
Solutions:
-
Optimize Co-solvent Concentration: The most common approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving compounds for in vitro assays due to its ability to dissolve both polar and nonpolar compounds and its miscibility with water and cell culture media.[2] However, high concentrations of DMSO can be toxic to cells. It is crucial to determine the optimal balance between Oplopanone solubility and solvent toxicity.
-
Utilize Solubilizing Excipients: Certain excipients can enhance the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While Oplopanone is not strongly ionizable, slight pH modifications may have a minor effect and can be tested.
Data Presentation: Solubility of Oplopanone in Common Solvents
The following table summarizes the approximate solubility of Oplopanone in various solvents. Please note that these are estimated values and should be experimentally verified.
| Solvent | Chemical Class | Polarity | Approximate Solubility (mg/mL) |
| Water | Protic | High | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | > 50 |
| Ethanol | Protic | High | > 30 |
| Methanol | Protic | High | > 20 |
| Acetonitrile | Aprotic | Medium | ~10-20 |
| Acetone | Aprotic | Medium | > 30 |
| Isopropyl Alcohol | Protic | Medium | > 20 |
| Hexane | Non-polar | Low | < 1 |
Experimental Protocols
Protocol 1: Preparation of Oplopanone Stock Solution
Objective: To prepare a high-concentration stock solution of Oplopanone in a suitable organic solvent.
Materials:
-
Oplopanone (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of Oplopanone powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10, 20, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal DMSO Concentration in a Cell-Based Assay
Objective: To determine the maximum concentration of DMSO that can be used in the final assay without causing significant cytotoxicity.
Materials:
-
Cells used in the assay
-
Cell culture medium
-
DMSO, cell culture grade
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in the cell culture medium to achieve final concentrations ranging from 0.1% to 2% (v/v). Also include a no-DMSO control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.
-
Incubate the plate for the same duration as your planned Oplopanone experiment (e.g., 24, 48, or 72 hours).
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. The highest DMSO concentration that results in ≥90% cell viability is generally considered acceptable for the assay.
Visualizations
Caption: Experimental workflow for addressing Oplopanone solubility issues.
Caption: Hypothetical anti-inflammatory signaling pathway modulation by Oplopanone.
References
Oplopanone Purification Technical Support Center
Welcome to the technical support center for Oplopanone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction, isolation, and purification of Oplopanone, a sesquiterpenoid of significant research interest.
I. Frequently Asked Questions (FAQs)
Q1: What is Oplopanone and why is its purification important?
Oplopanone is a sesquiterpenoid, a class of naturally occurring organic compounds, commonly found in plants of the Asteraceae family and species like Oplopanax elatus.[1] It is of interest to researchers due to its potential biological activities, including anti-inflammatory, antimicrobial, and anti-plasmodial effects.[1][2][3] Purification of Oplopanone is crucial for accurate structural elucidation, in-depth biological activity screening, and for the development of potential therapeutic agents. The presence of structurally similar compounds in the natural source necessitates a robust purification strategy to obtain a compound of high purity (typically ≥98%).[2]
Q2: What are the main challenges in purifying Oplopanone?
As a sesquiterpenoid, the purification of Oplopanone presents several challenges common to this class of natural products:
-
Low Yield: Oplopanone is often present in low concentrations in the source plant material, leading to low overall yields after extraction and purification.
-
Complex Mixtures: The crude plant extract contains a multitude of other compounds, including other terpenoids with similar physicochemical properties, making separation difficult.
-
Solubility Issues: Oplopanone exhibits moderate solubility in organic solvents and is generally insoluble in water. This can complicate the choice of solvent systems for extraction and chromatography.
-
Stability: Like many natural products, Oplopanone may be sensitive to heat, light, or pH extremes, which can lead to degradation during the purification process.
Q3: What are the general steps for Oplopanone purification?
A typical workflow for the purification of Oplopanone from a plant matrix involves a multi-step approach to progressively enrich the target compound. The general steps include:
-
Extraction: Initial extraction from the dried and powdered plant material using a suitable organic solvent.
-
Liquid-Liquid Partitioning: Separation of the crude extract into fractions with different polarities to remove highly non-polar or highly polar impurities.
-
Chromatographic Separation: Utilization of various chromatographic techniques to isolate Oplopanone from other closely related compounds.
-
Final Purification/Crystallization: A final purification step, often involving crystallization, to obtain Oplopanone of high purity.
II. Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the Oplopanone purification workflow.
A. Extraction and Partitioning Issues
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Inefficient extraction solvent or procedure. | - Ensure the plant material is finely powdered to maximize surface area.- Use a more appropriate solvent (e.g., 95% Ethanol (B145695), Methanol) for maceration or Soxhlet extraction.- Increase the extraction time or perform multiple extraction cycles. |
| Emulsion formation during liquid-liquid partitioning | The presence of surfactants or particulate matter in the extract. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifuge the mixture to separate the layers.- Filter the crude extract before partitioning to remove particulate matter. |
| Poor separation of layers during partitioning | The densities of the two immiscible solvents are too similar. | - Select a different solvent pair with a greater density difference.- Add a co-solvent to one of the phases to alter its density. |
B. Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of Oplopanone from impurities (Co-elution) | - Inappropriate stationary phase or mobile phase.- Column overloading. | - Optimize the mobile phase: Use a gradient elution with a solvent system that provides better selectivity (e.g., hexane-ethyl acetate (B1210297) or dichloromethane-methanol for silica (B1680970) gel).- Try a different stationary phase: If normal-phase chromatography is not effective, consider reverse-phase (C18) chromatography.- Reduce the sample load: Inject a smaller amount of the sample onto the column. |
| Peak tailing | - Interaction of the analyte with active sites on the stationary phase.- Column degradation. | - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to block active sites.- Use a new chromatography column. |
| Irreproducible retention times | - Changes in mobile phase composition.- Fluctuation in temperature or flow rate. | - Prepare fresh mobile phase for each run.- Ensure the column is properly equilibrated before each injection.- Use a column thermostat and a reliable pump to maintain constant conditions. |
III. Experimental Protocols
Protocol 1: General Extraction and Liquid-Liquid Partitioning
This protocol describes a general procedure for the initial extraction and fractionation of Oplopanone from plant material.
-
Materials:
-
Dried and powdered plant material
-
95% Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Extraction: Macerate the powdered plant material with 95% EtOH at room temperature for 3 days. Repeat the extraction three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspension: Suspend the crude extract in distilled water.
-
Partitioning: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:
-
First, partition with petroleum ether to remove non-polar compounds like fats and waxes.
-
Next, partition the remaining aqueous layer with ethyl acetate. Oplopanone, being moderately polar, is expected to be in this fraction.
-
Finally, partition the remaining aqueous layer with n-butanol to separate more polar compounds.
-
-
Fraction Concentration: Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions using a rotary evaporator. The ethyl acetate fraction is the most likely to contain Oplopanone and should be taken for further chromatographic purification.
-
IV. Visualizations
Diagram 1: Generalized Oplopanone Purification Workflow
Caption: A generalized workflow for the purification of Oplopanone from plant material.
Diagram 2: Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision-making diagram for troubleshooting poor chromatographic separation.
References
Technical Support Center: Enhancing the Resolution of Oplopanon in HPLC
Welcome to the technical support center for the chromatographic analysis of Oplopanon. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of this compound in High-Performance Liquid Chromatography (HPLC).
I. Frequently Asked Questions (FAQs)
Q1: What is a common starting point for an HPLC method for this compound analysis?
A1: A good starting point for this compound analysis is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with 0.1% formic acid added to both solvents. Detection is typically performed using a UV detector at a wavelength of approximately 210 nm, where this compound exhibits UV absorbance.
Q2: My this compound peak is showing poor resolution and is co-eluting with other components. What are the initial troubleshooting steps?
A2: Begin by addressing the "low-hanging fruit." Check for fundamental issues such as leaks in the HPLC system, ensuring the mobile phase is properly degassed, and verifying that the column is in good condition. Simple operational errors can often be the source of resolution problems.
Q3: How does the mobile phase composition affect the resolution of this compound?
A3: The mobile phase composition is a critical factor. For this compound, a sesquiterpene, adjusting the ratio of acetonitrile to water will directly impact its retention and resolution. Increasing the aqueous component will generally increase retention time and may improve separation from less polar impurities, while increasing the organic component will decrease retention time.
Q4: Can temperature adjustments improve the resolution of my this compound peak?
A4: Yes, temperature can influence resolution. Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. However, it's important to ensure that this compound is stable at elevated temperatures.
Q5: What role does the flow rate play in enhancing resolution?
A5: Optimizing the flow rate is crucial. A lower flow rate generally allows for more interactions between the analyte and the stationary phase, which can lead to better separation and improved resolution. However, this will also increase the analysis time.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the HPLC analysis of this compound.
Guide 1: Poor Peak Shape (Tailing or Fronting)
Problem: The this compound peak is not symmetrical, exhibiting either tailing (a gradual return to baseline after the peak maximum) or fronting (a steep rise and a gradual decline of the peak).
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the concentration of the injected sample. |
| Secondary Interactions | Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds or ensure the pH is appropriate to suppress silanol (B1196071) interactions. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it is old or has been used extensively. |
| Inappropriate Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Guide 2: Inadequate Resolution Between this compound and Impurities
Problem: The this compound peak is not fully separated from adjacent impurity peaks.
| Parameter | Adjustment to Improve Resolution | Considerations |
| Mobile Phase Gradient | Make the gradient shallower (i.e., a slower increase in the organic solvent percentage over time). | This will increase the overall run time. |
| Mobile Phase Composition | Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase. | This compound's selectivity can be sensitive to changes in the mobile phase. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase). | This may require significant method redevelopment. |
| Column Dimensions | Use a longer column or a column with a smaller particle size. | This will likely increase backpressure. |
| Temperature | Optimize the column temperature. Try increasing or decreasing the temperature in small increments (e.g., 5 °C). | Ensure this compound is stable at the tested temperatures. |
| Flow Rate | Decrease the flow rate. | This will increase the analysis time. |
III. Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Diagram 2: Factors Affecting this compound Resolution
Caption: Key factors influencing the HPLC resolution of this compound.
Preventing Oplopanon degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oplopanon during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a sesquiterpenoid ketone, a class of natural products investigated for various biological activities, including anti-inflammatory and antimicrobial effects.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many complex natural products, this compound's stability can be compromised by several environmental factors.[2] The primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[2][3]
-
pH: Extreme acidic or basic conditions can catalyze hydrolytic degradation or other pH-dependent reactions.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions. These conditions are summarized in the table below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Action |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (see Table 1).2. Perform analytical quantification (e.g., HPLC) to check the purity and concentration of the stock solution.3. If degradation is confirmed, acquire a new batch of this compound and store it under the recommended conditions.4. Always prepare fresh working solutions from a properly stored stock for each experiment. |
| Change in physical appearance of the sample (e.g., color change, precipitation). | Chemical degradation or contamination. | 1. Do not use the sample if physical changes are observed.2. Analyze the sample using chromatographic methods (e.g., HPLC, UPLC-MS/MS) to identify potential degradation products or impurities.3. Review handling procedures to rule out sources of contamination. |
| Variability in stability data between different batches. | Inherent differences in the purity of batches or inconsistent handling. | 1. Obtain a certificate of analysis for each batch to compare initial purity.2. Standardize handling and storage procedures across all experiments.3. If possible, use a single, well-characterized batch for the entire study. |
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Protect from light. |
| 2-8°C | Short-term | For routine use, but long-term storage at this temperature is not ideal. Protect from light. | |
| In Solvent | -80°C | Up to 1 year | Use a non-reactive, anhydrous solvent (e.g., DMSO, ethanol). Store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Note: The stability of this compound in solution is dependent on the solvent used. It is advisable to perform a preliminary stability test in the desired solvent if long-term storage in solution is required.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6][7]
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at -20°C, protected from light.
-
Analysis: Analyze all samples by UPLC-MS/MS to identify and quantify any degradation products.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound and its Degradants
This method is designed to separate and quantify this compound and its potential degradation products.[8][9][10][11][12]
Instrumentation:
-
UPLC system coupled with a Q-TOF mass spectrometer
Chromatographic Conditions:
-
Column: Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 80°C
-
Desolvation Temperature: 450°C
-
Scan Range: m/z 100-1000
Visualizations
References
- 1. CAS 1911-78-0: Oplopanone | CymitQuimica [cymitquimica.com]
- 2. Oplopanone - NaturAr [naturar.quimica.unlp.edu.ar]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Stereoselective Synthesis of Oplopanone
Welcome to the technical support center for the stereoselective synthesis of Oplopanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for scaling up this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the stereoselective synthesis of Oplopanone?
A1: A frequently employed strategy for the synthesis of Oplopanone and related sesquiterpenes is the Robinson annulation. This method typically involves the reaction of a cyclic ketone with methyl vinyl ketone to construct the core bicyclic ring system of Oplopanone. For a stereoselective approach, a chiral starting material or an asymmetric catalyst is often introduced during this key ring-forming step.
Q2: How can the stereochemistry of the Robinson annulation be controlled?
A2: Stereocontrol in the Robinson annulation can be achieved through several methods. One common approach is the use of a chiral organocatalyst, such as (S)-proline, which can promote the formation of one enantiomer over the other. The stereochemical outcome is influenced by the formation of a chair-like transition state during the intramolecular aldol (B89426) condensation step. Solvent interactions and the specific catalyst used can also play a significant role in directing the stereoselectivity.[1][2][3][4]
Q3: What are the main challenges in scaling up the synthesis of Oplopanone?
A3: Scaling up the synthesis of Oplopanone presents several challenges, including:
-
Maintaining Stereoselectivity: Achieving high enantiomeric or diastereomeric excess on a large scale can be difficult. Reaction conditions such as temperature, concentration, and catalyst loading need to be carefully optimized.
-
Purification: The separation of stereoisomers and removal of impurities can become more complex and costly at a larger scale. Specialized chromatography techniques may be required.
-
Reagent Handling and Cost: Some reagents used in stereoselective synthesis can be expensive or hazardous, posing logistical and safety challenges during scale-up.
-
Reaction Kinetics and Heat Transfer: What works well in a small flask may not translate directly to a large reactor due to differences in mixing, heat transfer, and reaction kinetics.
Troubleshooting Guides
Problem 1: Low Yield in the Robinson Annulation Step
| Potential Cause | Suggested Solution |
| Polymerization of Methyl Vinyl Ketone (MVK) | MVK is prone to polymerization, especially under basic conditions.[5] Use freshly distilled MVK for the reaction. Add MVK slowly to the reaction mixture to maintain a low concentration. Consider using an MVK precursor that generates it in situ. |
| Inefficient Michael Addition | The Michael addition is the first step of the annulation. Ensure the base used is appropriate for generating the enolate of the starting ketone without promoting side reactions. The choice of solvent can also influence the efficiency of this step. |
| Incomplete Aldol Condensation/Dehydration | The final ring-closing and dehydration steps require specific conditions. If the aldol addition product is isolated, ensure the subsequent dehydration conditions (e.g., acid or base catalysis with heat) are optimized. For one-pot procedures, the reaction time and temperature are critical. |
Problem 2: Poor Stereoselectivity in the Asymmetric Robinson Annulation
| Potential Cause | Suggested Solution |
| Ineffective Chiral Catalyst | The choice of chiral catalyst is crucial. For proline-catalyzed reactions, ensure the proline is of high purity and the correct enantiomer is used. The catalyst loading may need to be optimized for larger-scale reactions. |
| Suboptimal Reaction Conditions | Temperature, solvent, and the presence of additives can significantly impact stereoselectivity. Lowering the reaction temperature can sometimes improve enantiomeric excess. The polarity of the solvent can influence the transition state geometry. |
| Epimerization of the Product | The stereocenters in the product may be susceptible to epimerization under the reaction or workup conditions. Use mild workup procedures and consider buffering the reaction mixture. |
Problem 3: Difficulty in Purifying Oplopanone Stereoisomers
| Potential Cause | Suggested Solution |
| Similar Polarity of Isomers | Diastereomers or enantiomers often have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging. |
| Complex Reaction Mixture | The presence of multiple side products can complicate the purification process. |
| Product Instability | Oplopanone may be sensitive to certain chromatographic conditions. |
| Purification Technique | Application Notes |
| Flash Chromatography | Use a high-performance stationary phase with a carefully optimized solvent system. A gradient elution may be necessary to separate closely related compounds. |
| Preparative HPLC | For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (for enantiomers) or a high-resolution achiral column (for diastereomers) is often effective. |
| Supercritical Fluid Chromatography (SFC) | SFC can offer excellent resolution for the separation of stereoisomers and is a greener alternative to traditional HPLC. |
Experimental Protocols
Key Experiment: Stereoselective Robinson Annulation
This protocol is a representative example for the initial key step in the synthesis of the Oplopanone core.
Objective: To synthesize the bicyclic enone intermediate with high stereoselectivity.
Materials:
-
Methyl vinyl ketone (freshly distilled)
-
(S)-Proline (or other suitable chiral organocatalyst)
-
Solvent (e.g., DMSO, DMF, or as optimized)
-
Base (if required by the specific protocol, e.g., a mild organic base)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 2-methyl-1,3-cyclopentanedione and (S)-proline in the chosen solvent, add methyl vinyl ketone dropwise at the optimized temperature (e.g., room temperature or below).
-
Stir the reaction mixture for the predetermined time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Illustrative)
| Parameter | Value |
| Reactant Ratio (Dione:MVK) | 1 : 1.1 |
| Catalyst Loading | 10-20 mol% |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 70 - 85% |
| Enantiomeric Excess (e.e.) | >90% |
Visualizations
Caption: Synthetic workflow for the stereoselective synthesis of Oplopanone.
Caption: Troubleshooting decision tree for Oplopanone synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of the tetracyclic core of Illicium sesquiterpenes using an organocatalyzed asymmetric Robinson annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the tetracyclic core of Illicium sesquiterpenes using an organocatalyzed asymmetric Robinson annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Synthesis of Oplopanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthetic production of Oplopanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in Oplopanone synthesis?
A1: The most common impurities are typically diastereomers, epimers, unreacted starting materials, and byproducts from side reactions. Given the multiple chiral centers in Oplopanone, stereoisomers are a primary concern. Other potential impurities include oxidation or reduction byproducts if not carefully controlled, and residual reagents or solvents.
Q2: How can I control the stereochemistry during the synthesis to minimize diastereomeric impurities?
A2: Stereocontrol is critical. The choice of reagents and reaction conditions is paramount. For instance, in syntheses involving reductions or nucleophilic additions, employing stereoselective reagents can significantly favor the desired diastereomer. The stereoselectivity of key steps, such as the photochemical rearrangement often used in Oplopanone synthesis, is highly dependent on the substrate and reaction conditions. Careful adherence to established stereoselective synthetic protocols is essential.[1][2]
Q3: What is the role of the photochemical rearrangement step, and what are its potential pitfalls?
A3: The photochemical rearrangement is a key step in several synthetic routes to Oplopanone, enabling the construction of its characteristic bicyclic system.[1] However, this step can be prone to side reactions, leading to undesired isomers or byproducts. The reaction yield and selectivity can be sensitive to the solvent, irradiation wavelength, and reaction time. Undesired side reactions may include rearrangements leading to different ring systems or the formation of degradation products.
Q4: How can I effectively remove unreacted starting materials and reagent-derived impurities?
A4: Standard purification techniques such as column chromatography are highly effective. The choice of solvent system for chromatography is crucial for achieving good separation. Aqueous workups during the extraction phase are also important for removing water-soluble reagents and byproducts. For certain impurities, recrystallization can be a powerful purification method.
Q5: Which analytical techniques are best suited for identifying and quantifying impurities in my Oplopanone sample?
A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the main product and any significant impurities. Mass Spectrometry (MS) helps in determining the molecular weight of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Oplopanone | Incomplete reaction at one or more steps. | Monitor reaction progress using TLC or LC-MS to ensure completion. Consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Degradation of product during workup or purification. | Use mild conditions for workup and purification. Avoid prolonged exposure to strong acids or bases. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of diastereomers or other side products. | Re-evaluate the stereoselectivity of the critical steps. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. |
| Incomplete purification. | Employ multi-step purification. For example, follow initial column chromatography with preparative HPLC for final polishing.[5][6] | |
| Unexpected NMR Spectrum | Presence of a major, structurally related impurity. | Isolate the impurity using preparative HPLC and characterize it by NMR and MS to understand its origin and adjust the synthesis accordingly. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Epimerization at a Key Chiral Center | Use of harsh basic or acidic conditions. | Employ milder reaction conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base. |
Experimental Protocols
Protocol 1: Purification of Synthetic Oplopanone by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude Oplopanone in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure Oplopanone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Oplopanone.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the purified Oplopanone in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Detection: Use a UV detector, monitoring at a wavelength where Oplopanone has absorbance.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the Oplopanone sample.
Visualizations
Caption: A generalized synthetic workflow for Oplopanone.
Caption: Formation of an epimeric impurity during synthesis.
Caption: A logical workflow for troubleshooting synthetic issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Oplopanax horridus-Derived Compounds in Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing compounds derived from Oplopanax horridus, such as Oplopantriol A and Falcarindiol (B120969), in cancer research. Given the inherent variability in natural product research, this guide aims to address common challenges in experimental design and execution to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary anti-cancer compounds isolated from Oplopanax horridus?
The most extensively studied anti-cancer compounds from Oplopanax horridus are the polyacetylenes, primarily Falcarindiol and the novel compound Oplopantriol A.[1] Both have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3]
Q2: What is the principal mechanism of action for Oplopantriol A?
Oplopantriol A has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in colorectal cancer cells.[3] Its mechanism is largely attributed to the upregulation of a cluster of apoptotic genes, with the tumor necrosis factor (TNF)-related apoptotic pathway playing a key role.[3]
Q3: How does Falcarindiol exert its anti-cancer effects?
Falcarindiol induces cancer cell death by promoting endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). This polyacetylene has been observed to downregulate NF-κβ and its downstream inflammatory markers such as TNFα, IL-6, and COX-2.
Troubleshooting Guide
Issue 1: High Variability in Anti-Proliferative Assay Results (e.g., MTS, MTT)
-
Question: My IC50 values for Oplopantriol A/Falcarindiol vary significantly between experiments. What could be the cause?
-
Answer: Variability in cell-based assays is a common challenge. Several factors can contribute to this:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift can occur in later passages, altering drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly adhere to a standardized seeding protocol.
-
Compound Solubility and Stability: Natural products can have poor solubility in aqueous media. Visually inspect for precipitation. Consider using different solubilizing agents or pre-incubation steps. Additionally, assess the stability of the compound in your assay conditions.
-
Reagent Consistency: Use the same lot of media, serum, and assay reagents whenever possible to minimize batch-to-batch variability.
-
Issue 2: Inconsistent Apoptosis or Cell Cycle Arrest Data from Flow Cytometry
-
Question: I am not consistently observing the expected increase in apoptosis or G2/M arrest after treatment. Why might this be?
-
Answer: Inconsistent flow cytometry results can stem from several sources:
-
Timing of Analysis: The peak of apoptosis and cell cycle arrest is time-dependent. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and compound concentration.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and artificially increase the apoptotic population. Handle cells gently throughout the staining procedure.
-
Compensation and Gating: Improper fluorescence compensation and inconsistent gating strategies are major sources of error. Use single-stain controls for compensation setup and establish a clear, consistent gating strategy for all samples.
-
Issue 3: Poor Reproducibility in Animal Xenograft Models
-
Question: Tumor growth inhibition in my mouse xenograft studies is not reproducible. What factors should I consider?
-
Answer: In vivo experiments are complex and subject to numerous variables:
-
Tumor Implantation Technique: The site and method of tumor cell injection should be highly consistent. Variability in the initial tumor burden can significantly impact growth kinetics.
-
Animal Health and Husbandry: The health status, age, and weight of the mice must be uniform across all experimental groups. Stress from handling or environmental changes can also affect tumor growth.
-
Compound Formulation and Administration: Ensure the compound is properly formulated for in vivo use and that the route and frequency of administration are consistent. Inconsistent dosing will lead to variable efficacy.
-
Inter-animal Variability: Even with genetically identical animals, there can be significant biological variability in tumor growth. It is crucial to use a sufficient number of animals per group to achieve statistical power.
-
Quantitative Data Summary
Table 1: In Vitro Anti-Proliferative Effects of Oplopanax horridus Compounds
| Compound | Cell Line | Assay | Concentration | % Growth Inhibition | IC50 | Citation |
| Oplopantriol A | HCT-116 | MTS | 10 µM | 76.4% | ~5 µM | |
| Oplopantriol A | SW-480 | MTS | 10 µM | Not specified | ~7 µM | |
| Falcarindiol | HCT-116 | MTS | 10 µM | 98.1% | Not specified | |
| Falcarindiol | HCT-116 | Not specified | 6 µM | Not specified | Not specified |
Table 2: In Vivo Anti-Tumor Effects of Oplopanax horridus Compounds
| Compound | Xenograft Model | Dosage | % Tumor Growth Inhibition | Citation |
| Oplopantriol A | HCT-116 | 15 mg/kg | ~30% | |
| Oplopantriol A | HCT-116 | 30 mg/kg | ~42% | |
| Falcarindiol | HCT-116 | 15 mg/kg | Significant inhibition (quantitative % not specified) |
Experimental Protocols
1. MTS Assay for Cell Proliferation
-
Methodology:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., Oplopantriol A or Falcarindiol) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Methodology:
-
Culture and treat cells with the test compound for the optimized duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
3. In Vivo Xenograft Tumor Model
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., dissolved in an appropriate vehicle) and vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule.
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Signaling Pathway Diagrams
Caption: Oplopantriol A-induced TNF-related apoptosis pathway.
Caption: Overview of the MAPK signaling pathway in cancer.
Caption: Overview of the STAT3 signaling pathway in cancer.
References
- 1. Oplopanax horridus: Phytochemistry and Pharmacological Diversity and Structure-Activity Relationship on Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemopreventive Effects of Oplopantriol A, a Novel Compound Isolated from Oplopanax horridus, on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Oplopanone and its Botanical Source In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies validating the anti-inflammatory effects of the isolated sesquiterpenoid Oplopanone are not currently available in the public domain. This guide provides a comprehensive overview of the existing in vitro data for Oplopanone and the anti-inflammatory properties of extracts from its natural source, Oplopanax horridus (Devil's Club), to serve as a preliminary reference for research and development.
This document objectively compares the anti-inflammatory performance of Oplopanax horridus extracts with other alternatives, supported by available experimental data. Detailed methodologies for key experimental models are provided to facilitate further investigation.
Data Presentation: In Vitro Anti-inflammatory Activity
The primary evidence for the anti-inflammatory potential of Oplopanone and its source plant comes from in vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated macrophage cell lines. LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, making it a standard tool for screening anti-inflammatory compounds.[1][2]
Table 1: Summary of In Vitro Anti-inflammatory Effects of Oplopanax horridus Leaf Extract
| Compound/Extract | Cell Line | Inducer | Parameter Measured | Concentration | % Inhibition | IC50 |
| Oplopanax horridus Leaf Extract | Murine RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 50 µg/mL | 71.0% | - |
| TNF-α | 100 µg/mL | 87.6% | - | |||
| IL-6 | 100 µg/mL | 36.2% | - | |||
| iNOS Expression | - | - | 24.4 µg/mL |
Data sourced from a study on the anti-oxidative and anti-inflammatory activities of Devil's Club leaves.[3]
Comparative Performance with Other Anti-inflammatory Agents
To contextualize the potential efficacy of Oplopanone-containing extracts, it is useful to compare their activity with established anti-inflammatory agents and other investigational compounds. The following table summarizes the inhibitory effects of various compounds in comparable in vitro and in vivo models.
Table 2: Comparative Anti-inflammatory Activity of Various Compounds
| Compound/Agent | Model | Key Findings | Reference |
| Dexamethasone | In vivo LPS-induced systemic inflammation in mice | Significantly attenuated the increase in serum TNF-α and IL-6. | [1] |
| Indomethacin | In vivo TPA-induced mouse ear edema | Standard positive control, effectively reduces edema. | [4] |
| Diamine-PEGylated Oleanolic Acid Derivative (OADP) | In vivo TPA-induced mouse ear edema | Decreased ear thickness 14% more than diclofenac. | [5] |
| 17-O-Acetylacuminolide (AA) | In vitro LPS-stimulated RAW 264.7 cells | Inhibited TNF-α release with an IC50 of 2.7 µg/mL. | [6] |
| In vivo LPS-stimulated Balb/c mice | Significantly reduced serum TNF levels by 35%. | [6] | |
| 2'-methylflavanone and 3'-methylflavanone | In vitro LPS-stimulated RAW 264.7 cells | Showed the strongest anti-inflammatory activity among tested flavanone (B1672756) derivatives, reducing IL-6, IL-12p40, and IL-12p70. | [7][8] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol is standard for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Line: Murine macrophage cell line, RAW 264.7.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^6 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Oplopanax horridus extract) for 3 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for an additional 24 hours.
-
-
Endpoint Measurements:
-
Nitric Oxide (NO) Production: Measured by quantifying nitrite (B80452) accumulation in the culture supernatant using the Griess reagent.[5]
-
Cytokine Levels (TNF-α, IL-6): Pro-inflammatory cytokine concentrations in the cell culture supernatant are determined using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]
-
Gene Expression (iNOS): RNA is extracted from the cells, and the expression of the inducible nitric oxide synthase (iNOS) gene is quantified using real-time quantitative PCR (RT-qPCR).
-
In Vivo Topical Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
This is a widely used model to evaluate the efficacy of topically applied anti-inflammatory agents.[4][9]
-
Animal Model: Male CD-1 or Swiss albino mice (20-25 g).
-
Inflammation Induction:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like ethanol (B145695) or acetone (B3395972) (e.g., 2.5 µg per ear) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.[4][9]
-
-
Treatment Protocol:
-
The test compound (e.g., Oplopanone, if available for in vivo testing) or a positive control (e.g., Indomethacin, 1 mg/ear) is dissolved in a suitable vehicle and applied topically to the right ear shortly after TPA application.[4]
-
A negative control group receives only the TPA and the vehicle.
-
-
Edema Assessment:
-
After a set period (typically 4-6 hours), the mice are euthanized.[9]
-
A standard-sized circular punch (e.g., 7 mm diameter) is taken from both the treated (right) and control (left) ears.
-
The weight of each ear punch is measured immediately.
-
The degree of edema is quantified as the difference in weight between the right and left ear punches.
-
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(A - B) / A] * 100 where A is the mean edema of the control group and B is the mean edema of the treated group.[9]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPS-induced pro-inflammatory signaling pathway.
Caption: Experimental workflow for TPA-induced mouse ear edema.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 3. Anti-oxidative and anti-inflammatory activities of devil’s club (Oplopanax horridus) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 7. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
A Comparative Analysis of the Antimicrobial Spectrum of Oplopanax horridus Polyynes and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectrum of bioactive polyynes isolated from Oplopanax horridus (Devil's Club), the plant genus from which Oplopanon is derived, with established antibiotics. While this compound itself lacks significant documented antimicrobial properties, the polyynes from its native plant source, notably falcarinol (B191228) and oplopandiol, exhibit a broad range of activity. This analysis is based on available experimental data to offer an objective performance comparison.
Quantitative Antimicrobial Spectrum Analysis
The antimicrobial efficacy of the primary polyynes from Oplopanax horridus and selected broad-spectrum antibiotics is presented below. The data is summarized as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
| Antimicrobial Agent | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Mycobacterium tuberculosis |
| Oplopanax horridus Polyynes | |||||
| Falcarindiol | 8 - 32[1] | Active (MIC not specified)[2] | Active (MIC not specified)[2] | Active (MIC not specified)[3] | 10 (µ g/disk )[3] |
| Falcarinol | Active (MIC not specified) | Active (MIC not specified) | Active (MIC not specified) | Active (MIC not specified) | 10 (µ g/disk ) |
| Oplopandiol | Active (MIC not specified) | Active (MIC not specified) | Active (MIC not specified) | Active (MIC not specified) | 10 (µ g/disk ) |
| Reference Antibiotics | |||||
| Penicillin G | ≤0.06 - 24 | Generally Resistant | Generally Resistant | Not Applicable | Not Applicable |
| Ciprofloxacin | 0.5 - 6.25 | 0.013 - 0.016 | 0.15 | Not Applicable | - |
| Tetracycline | - | 2 - 16 | - | Not Applicable | - |
Note: "Active (MIC not specified)" indicates that studies have reported inhibitory activity, but specific MIC values were not found in the reviewed literature. The value for Mycobacterium tuberculosis is based on a disk diffusion assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial spectra.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of the test compounds (e.g., Oplopanax horridus polyynes) and reference antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Microorganism Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final required concentration for inoculation.
-
Microdilution Plates: Sterile 96-well microtiter plates are used.
b. Experimental Procedure:
-
Dispense the serially diluted antimicrobial agents into the wells of the microtiter plate.
-
Inoculate each well with the standardized microorganism suspension.
-
Include control wells: a growth control (broth and inoculum without antimicrobial) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity, indicating microbial growth.
c. Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.
a. Preparation of Materials:
-
Antimicrobial Disks: Paper disks are impregnated with a standardized concentration of the antimicrobial agent.
-
Agar (B569324) Plates: Mueller-Hinton agar plates are used for their standardized properties that support the growth of most common pathogens.
-
Microorganism Inoculum: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.
b. Experimental Procedure:
-
Inoculate the entire surface of the Mueller-Hinton agar plate with the bacterial suspension to create a confluent lawn of growth.
-
Aseptically place the antimicrobial-impregnated disks onto the surface of the agar.
-
Incubate the plates under standardized conditions (e.g., 37°C for 18-24 hours).
c. Data Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of antimicrobial susceptibility testing methods.
Comparative Antimicrobial Spectrum
Caption: Antimicrobial spectrum of O. horridus polyynes vs. antibiotics.
References
Oplopanone vs. Other Sesquiterpenes: A Comparative Guide to Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenes, a class of C15 terpenoids derived from three isoprene (B109036) units, have garnered significant attention in oncology research for their diverse and potent anti-cancer properties. These natural compounds, abundant in various plant species, exhibit a wide range of biological activities, including cytotoxicity, induction of apoptosis, and inhibition of metastasis. This guide provides a comparative analysis of the anti-cancer activity of several prominent sesquiterpenes.
While oplopanone, a sesquiterpene found in Oplopanax horridus (Devil's Club), is of interest, current scientific literature focuses predominantly on the anti-cancer properties of other constituents from this plant, such as polyacetylenes (e.g., falcarindiol). Published, peer-reviewed data quantifying the direct anti-cancer activity of isolated oplopanone is limited. Therefore, this guide will briefly touch upon the available information for oplopanone and then provide a detailed comparison of other well-researched sesquiterpenes with demonstrated anti-cancer potential: parthenolide (B1678480), zerumbone, β-caryophyllene, and costunolide .
Comparative Analysis of Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic activity of selected sesquiterpenes against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of Parthenolide and Zerumbone
| Cancer Cell Line | Parthenolide IC50 (µM) | Zerumbone IC50 (µM) |
| Breast Cancer | ||
| MCF-7 | ~10-20 | 23.0 (as µg/mL)[1] |
| MDA-MB-231 | ~5-15 | 24.3 (as µg/mL)[1] |
| Cervical Cancer | ||
| HeLa | - | 6.4 (as µg/mL)[1], 11.3[2] |
| Liver Cancer | ||
| HepG2 | ~10-25 | 6.20 (as µg/mL)[1] |
| Laryngeal Cancer | ||
| Hep-2 | - | 15 |
| Pancreatic Cancer | ||
| PANC-1 | ~5-15 | - |
Note: Some values were reported in µg/mL and are indicated as such. Conversion to µM depends on the molecular weight of the compound.
Table 2: IC50 Values of β-Caryophyllene and Costunolide
| Cancer Cell Line | β-Caryophyllene IC50 (µM) | Costunolide IC50 (µM) |
| Colon Cancer | ||
| HCT-116 | ~19 | 39.92 |
| Bone Cancer | ||
| MG-63 | ~20 | - |
| Pancreatic Cancer | ||
| PANC-1 | ~27 | - |
| Bladder Cancer | ||
| T24 | 40 (as µg/mL) | - |
| 5637 | 40 (as µg/mL) | - |
| Oral Cancer | ||
| YD-10B | - | 9.2 |
| Ca9-22 | - | 7.9 |
| YD-9 | - | 39.6 |
| Skin Cancer | ||
| A431 | - | 0.8 |
| Breast Cancer | ||
| MDA-MB-231 | - | 100.57 |
| Lung Cancer | ||
| H1299 | - | 23.93 |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these sesquiterpenes are mediated through the modulation of various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Parthenolide
Parthenolide is known to primarily target the NF-κB signaling pathway , a key regulator of inflammation, cell survival, and proliferation. By inhibiting the IκB kinase (IKK) complex, parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis. Additionally, parthenolide has been shown to induce oxidative stress by depleting cellular glutathione (B108866) (GSH) and increasing reactive oxygen species (ROS), further contributing to its pro-apoptotic effects.
Zerumbone
Zerumbone, isolated from the rhizomes of Zingiber zerumbet, exerts its anti-cancer effects through the modulation of multiple signaling pathways, including NF-κB, Akt, and STAT3 . It has been shown to suppress the activation of NF-κB and its downstream targets, leading to the induction of apoptosis. Zerumbone can also inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Furthermore, it downregulates the expression of the chemokine receptor CXCR4, which is involved in metastasis.
β-Caryophyllene
β-Caryophyllene, a common bicyclic sesquiterpene found in many essential oils, has demonstrated anti-cancer activity through various mechanisms. It can induce apoptosis by increasing the production of reactive oxygen species (ROS) and activating caspases. β-Caryophyllene has also been shown to inhibit the PI3K/Akt/mTOR/S6K1 and MAPK signaling pathways . A unique aspect of its activity is its interaction with the cannabinoid receptor 2 (CB2), which may contribute to its anti-inflammatory and anti-cancer effects.
Costunolide
Costunolide, a sesquiterpene lactone, induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to generate ROS, leading to mitochondrial dysfunction and the release of cytochrome c. Costunolide also activates the JNK and p38 MAPK pathways while inhibiting the Akt, NF-κB, and STAT3 signaling pathways . This multifaceted modulation of key cellular signaling cascades contributes to its potent anti-proliferative and pro-apoptotic effects.
References
A Comparative Guide to Oplopanon Extraction Methodologies
For researchers and pharmaceutical professionals, the efficient extraction of bioactive compounds from Oplopanax elatus (Oplopanon) is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction techniques, supported by experimental data from scientific literature. The primary bioactive compounds of interest in O. elatus include polyynes (such as falcarindiol (B120969) and oplopandiol), saponins, and flavonoids, each with distinct chemical properties that may favor different extraction methods.
Comparative Analysis of Extraction Yields
The selection of an extraction method significantly impacts the yield and profile of the extracted bioactive compounds. Below is a summary of quantitative data from various studies, highlighting the efficiencies of different methods for obtaining key constituents from Oplopanax species. It is important to note that these results are compiled from different studies and may not be directly comparable due to variations in plant material, solvent systems, and analytical methods.
| Extraction Method | Target Compound/Fraction | Plant Material | Key Parameters | Yield | Reference |
| Heat-Reflux Extraction | Crude Extract | O. elatus Root Bark | 70% Ethanol (B145695), 2 hours, 2 cycles | 28% (w/w) | [1] |
| Ethanol Extraction | Total Saponins | O. elatus | 70% Ethanol, 60 min, 80°C, 30 g/mL | 18.06% (w/w) | [2] |
| Flash Extraction | Flavonoids | O. elatus Adventitious Roots | 63% Ethanol, 69 seconds, 57 mL/g | Not specified | [3][4] |
| Dichloromethane Extraction | Falcarindiol & Oplopandiol | O. elatus | Dichloromethane | 81.2% (purity in fraction) | |
| Supercritical Fluid Extraction (SFE) | General Bioactives | General Medicinal Plants | High pressure, low temperature | Varies | [5][6][7] |
| Ultrasound-Assisted Extraction (UAE) | Phenolic Compounds | General Medicinal Plants | Shorter time, lower temp. | Varies | [5][6][8] |
| Microwave-Assisted Extraction (MAE) | General Bioactives | General Medicinal Plants | Shorter time, reduced solvent | Varies | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. The following sections describe the protocols for conventional and modern extraction techniques as reported in the literature.
Conventional Extraction Methods
1. Heat-Reflux Extraction Protocol [1]
This method is commonly used for exhaustive extraction and is particularly effective for compounds soluble in the chosen solvent at elevated temperatures.
-
Plant Material Preparation: Air-dried root bark of O. elatus is pulverized into a powder and sieved (e.g., through an 80-mesh screen).
-
Extraction:
-
Place 8 g of the powdered root bark into a flask.
-
Add 70% ethanol at a specified solvent-to-solid ratio.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, filter the extract.
-
Repeat the extraction process on the plant residue with fresh solvent.
-
-
Post-Extraction Processing:
-
Combine the extracts from both cycles.
-
Evaporate the solvent under vacuum to obtain the crude extract.
-
Lyophilize the crude extract to yield a dry powder.
-
2. Optimized Ethanol Extraction for Saponins [2]
This protocol was optimized using a Box-Behnken design to maximize the yield of total saponins.
-
Plant Material Preparation: Prepare powdered O. elatus material.
-
Extraction:
-
Combine the plant powder with 70% ethanol at a liquid-to-solid ratio of 30 mL/g.
-
Maintain the extraction temperature at 80°C.
-
Conduct the extraction for a duration of 60 minutes.
-
-
Analysis: The resulting extract is analyzed for total saponin (B1150181) content, which under these conditions, reached a yield of 18.06%.
Modern Extraction Methods
Modern techniques like UAE, MAE, and SFE offer advantages such as reduced extraction times, lower solvent consumption, and improved efficiency, particularly for thermolabile compounds.[5][6][9]
1. Ultrasound-Assisted Extraction (UAE) - General Protocol
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Instrumentation: An ultrasonic bath or probe system is used.
-
Procedure:
-
Mix the powdered plant material with a suitable solvent (e.g., ethanol-water mixtures) in an extraction vessel.
-
Place the vessel in the ultrasonic bath or insert the ultrasonic probe.
-
Apply ultrasonic waves (typically 20-50 kHz) for a specified duration (e.g., 15-60 minutes).
-
Control the temperature of the medium to prevent degradation of target compounds.
-
Filter the extract and process as required.
-
-
Optimization: Key parameters to optimize include solvent composition, temperature, extraction time, and ultrasonic power.
2. Microwave-Assisted Extraction (MAE) - General Protocol
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Instrumentation: A specialized microwave extraction system is required.
-
Procedure:
-
Place the powdered plant material and solvent in a microwave-transparent vessel.
-
Set the microwave power and extraction time (often just a few minutes).
-
The microwave energy rapidly heats the solvent, causing internal pressure to build within the plant cells, leading to cell rupture and release of compounds.
-
After extraction, the mixture is cooled and filtered.
-
-
Advantages: This method is known for its high speed and efficiency, as well as reduced solvent usage.[9]
3. Supercritical Fluid Extraction (SFE) - General Protocol
SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent. This method is highly tunable and excellent for extracting non-polar to moderately polar compounds.
-
Instrumentation: A high-pressure SFE system is necessary.
-
Procedure:
-
The powdered plant material is packed into an extraction vessel.
-
CO₂ is pressurized and heated beyond its critical point (31.1°C and 73.8 bar) and pumped through the vessel.
-
The supercritical CO₂ effuses through the plant material, dissolving the target compounds.
-
The extract-laden fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.
-
The CO₂ can be recycled.
-
-
Modifiers: For more polar compounds, a co-solvent (modifier) such as ethanol can be added to the supercritical CO₂ to increase its solvating power.
Visualizing Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Experimental and Logical Workflows
Caption: High-level comparison of conventional and modern extraction workflows.
Signaling Pathways of this compound Bioactives
Oplopanax elatus extracts have been shown to exert their biological effects through various molecular pathways. For instance, its hepatoprotective effects are associated with the regulation of the PPAR signaling pathway, while its anticancer properties involve the induction of apoptosis and cell cycle arrest.
1. Hepatoprotective Mechanism via PPAR Signaling
An extract enriched in chlorogenic acids from O. elatus has been shown to offer protection against drug-induced liver injury by modulating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a key role in lipid metabolism.[3][4][11][12]
Caption: this compound extract's role in the PPAR signaling pathway for hepatoprotection.
2. Anticancer Mechanism via Apoptosis and Cell Cycle Arrest
The polyacetylene compound falcarindiol, a major component of O. elatus, induces apoptosis and causes cell cycle arrest at the G2/M phase in colorectal cancer cells, highlighting a key mechanism for its anticancer activity.
Caption: Anticancer mechanism of Falcarindiol through cell cycle arrest and apoptosis.
References
- 1. Chemical profiling of root bark extract from Oplopanax elatus and its in vitro biotransformation by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of an Oplopanax elatus Stem Extract and Biologically Active Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Effect of Oplopanax elatus Nakai Adventitious Roots Extract by Regulating CYP450 and PPAR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hepatoprotective Effect of Oplopanax elatus Nakai Adventitious Roots Extract by Regulating CYP450 and PPAR Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 7. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from the Aerial Part of Plants in the Chenopodiaceae Family Using a Box–Behnken Design [mdpi.com]
- 9. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hepatoprotective Effect of Oplopanax elatus Nakai Adventitious Roots Extract by Regulating CYP450 and PPAR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Oplopanone: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Evaluation of Oplopanone
Oplopanone, a naturally occurring sesquiterpenoid, has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comprehensive cross-validation of Oplopanone's bioactivity in various cell lines, offering a comparative analysis of its cytotoxic effects. The content herein summarizes available quantitative data, details key experimental protocols, and visualizes implicated signaling pathways to support further research and development.
Comparative Cytotoxicity of Oplopanone Derivatives
While extensive data on Oplopanone itself is still emerging, a study on a newly identified derivative, (+)-oplopanone C, provides initial insights into its cytotoxic potential. The compound was isolated from the liverwort Porella perrottetiana and evaluated for its activity against three human cancer cell lines: KB (oral carcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma)[1][2].
Table 1: Cytotoxicity of (+)-oplopanone C in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Oral Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Data for (+)-oplopanone C is noted as "not available" as the source abstract mentions the evaluation but does not provide specific values.
Further research is necessary to determine the specific IC50 values and to expand the panel of cell lines tested, including non-cancerous cell lines to assess the selectivity of Oplopanone and its derivatives.
Potential Signaling Pathways and Mechanism of Action
Based on the known bioactivities of other sesquiterpenoids, Oplopanone is hypothesized to exert its effects through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and inflammation. Two of the most probable targets are the NF-κB and apoptosis signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Inhibition of the NF-κB pathway is a key strategy in cancer therapy. Oplopanone, like other terpenoids, may inhibit this pathway by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of the p65 subunit of NF-κB and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by Oplopanone.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Oplopanone may trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. This could involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic morphological changes and cell death.
References
Oplopanone: An Inquiry into its Anti-Inflammatory Efficacy and a Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. This guide addresses the current scientific understanding of Oplopanone, a naturally occurring sesquiterpenoid, and its potential as an anti-inflammatory compound. However, a direct quantitative comparison with commercial anti-inflammatory drugs is presently not feasible due to a lack of specific efficacy data for Oplopanone in the public domain.
Oplopanone is a sesquiterpenoid that has been identified in various plants, including those from the Asteraceae family and the liverwort Porella perrottetiana. Structurally, it is part of a class of compounds known as oplopane-type sesquiterpenoids. While research has highlighted the anti-inflammatory potential of sesquiterpenoids as a broad category, specific studies detailing the quantitative anti-inflammatory efficacy of Oplopanone, such as its half-maximal inhibitory concentration (IC50) against key inflammatory mediators, are not currently available in published scientific literature.
The Anti-Inflammatory Potential of Related Sesquiterpenoids
Although direct data on Oplopanone is scarce, the broader class of sesquiterpenoids, particularly those isolated from the Asteraceae family, has been the subject of numerous anti-inflammatory investigations. These studies suggest that compounds structurally related to Oplopanone may exert their effects by modulating key signaling pathways involved in the inflammatory response. The primary molecular targets appear to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Key Inflammatory Signaling Pathways
The NF-κB and MAPK pathways are crucial regulators of inflammation. Their activation leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many natural products, including various sesquiterpenoids, have been shown to inhibit this pathway at different points, thereby reducing the inflammatory response.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling route in inflammation. It consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate downstream targets, leading to cellular responses including the production of inflammatory mediators. Key MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inhibition of these kinases is a therapeutic strategy for many inflammatory diseases.
Commercial Anti-Inflammatory Drugs: A Brief Overview
Commercial anti-inflammatory drugs can be broadly categorized into nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
-
NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins which are key mediators of pain and inflammation.
-
Corticosteroids (e.g., Dexamethasone, Prednisone): These are potent anti-inflammatory agents that act through multiple mechanisms, including the inhibition of phospholipase A2 (which reduces the availability of arachidonic acid, the precursor for prostaglandins and leukotrienes) and the suppression of the expression of numerous pro-inflammatory genes by inhibiting transcription factors like NF-κB.
Future Directions and Conclusion
The structural relationship of Oplopanone to other sesquiterpenoids with known anti-inflammatory activity suggests its potential as a subject for future investigation. To establish a clear efficacy profile for Oplopanone, further research is required. This would involve in vitro assays to quantify its inhibitory effects on key inflammatory mediators and enzymes, such as nitric oxide, prostaglandins, and various cytokines, in cell-based models of inflammation (e.g., lipopolysaccharide-stimulated macrophages). Subsequent in vivo studies in animal models of inflammation would be necessary to validate these findings.
Until such data becomes available, a direct and quantitative comparison of Oplopanone's efficacy with that of established commercial anti-inflammatory drugs remains speculative. The scientific community awaits further research to elucidate the specific biological activities and therapeutic potential of this natural compound. Researchers interested in this area are encouraged to pursue studies that would generate the necessary quantitative data to allow for a comprehensive comparative analysis.
Structural Activity Relationship of Oplopanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oplopanone and its derivatives, belonging to the oplopane class of sesquiterpenoids, have emerged as molecules of interest due to their potential cytotoxic activities. This guide provides a comparative analysis of the available data on the structure-activity relationship (SAR) of Oplopanone derivatives, with a focus on their anti-cancer properties. Due to the limited publicly available data, this guide centers on a detailed comparison of two key Oplopanone sesquiterpenoids isolated from Arnoglossum atriplicifolium. The guide includes a summary of their cytotoxic effects, a detailed experimental protocol for the cited cytotoxicity assay, and a preliminary SAR analysis based on the available structural and biological data. This document aims to be a resource for researchers interested in the therapeutic potential of oplopane sesquiterpenoids and to highlight areas for future investigation in this promising class of natural products.
Comparative Analysis of Cytotoxic Oplopanone Derivatives
The primary data available for the SAR of Oplopanone derivatives comes from a study on compounds isolated from Arnoglossum atriplicifolium, a plant with traditional use in cancer remedies.[1] Two distinct Oplopanone sesquiterpenoids were identified and evaluated for their cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line.[1] The results, summarized in the table below, provide a preliminary insight into the structural features that may contribute to the cytotoxic potential of this class of compounds.
| Compound ID | Chemical Name | Structure | EC50 (µM) vs. MCF-7 Cells |
| 1 | (1S,6R,7R,8R)-1-acetoxy-6,7-diangeloxy-8,10-epoxy-2-oxo-oplopa-3,14Z,11,12-dien-13-al |
| 9.0 |
| 2 | (1S,3R,6R,7R,8R,11S)-1-acetoxy-6,7-diangeloxy-8,10,11,13-bisepoxyoplopan-2-one |
| 96 |
Data sourced from Setzer et al., 2016.[1]
Preliminary Structure-Activity Relationship (SAR) Analysis
Based on the limited data, a preliminary SAR can be inferred by comparing the structures of Compound 1 and Compound 2 .
-
Presence of a Dienal System: Compound 1 , which is over 10-fold more potent than Compound 2 , possesses a conjugated dienal system (a-3,14Z,11,12-dien-13-al moiety). This feature is absent in Compound 2 . The presence of this reactive aldehyde and the extended conjugation may be crucial for its enhanced cytotoxic activity, potentially through covalent modification of biological macromolecules within the cancer cells.
-
Epoxidation Pattern: Compound 2 features a bisepoxy system (8,10 and 11,13), which is structurally distinct from the single epoxy ring and dienal system in Compound 1 . The reduced cytotoxicity of Compound 2 suggests that the bisepoxy functionality is less effective for inducing cell death in MCF-7 cells compared to the dienal moiety of Compound 1 .
-
Core Oplopane Skeleton: Both compounds share the characteristic oplopane sesquiterpenoid core, with acetoxy and diangeloxy substitutions at positions C1, C6, and C7. While these groups are likely important for the overall activity, the significant difference in potency between the two compounds points towards the functionalities on the side chain attached to the core as the primary drivers of the observed difference in cytotoxicity.
The following diagram illustrates the key structural differences hypothesized to influence the cytotoxic activity.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate the Oplopanone derivatives against the MCF-7 breast tumor cell line, as described in the cited literature.[1]
3.1. Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.
3.2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: MCF-7 cells are seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Stock solutions of the Oplopanone derivatives are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Reagent Addition:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, the medium containing MTT is carefully removed.
-
100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The EC50 (half-maximal effective concentration) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The following workflow diagram illustrates the key steps in the cytotoxicity assay.
Conclusion and Future Directions
The available data, though limited, suggests that the oplopane skeleton is a promising scaffold for the development of cytotoxic agents. The significant difference in activity between the two closely related derivatives highlights the critical role of specific functional groups in mediating their biological effects. The presence of a conjugated dienal system in Compound 1 appears to be a key determinant of its enhanced potency against MCF-7 cells.
Further research is warranted to expand the understanding of the SAR of Oplopanone derivatives. Future studies should focus on:
-
Synthesis of Analogs: A systematic synthesis of Oplopanone derivatives with modifications to the side chain, the core skeleton, and the stereochemistry would provide a more comprehensive SAR dataset.
-
Broader Biological Screening: Evaluation of these derivatives against a wider panel of cancer cell lines is necessary to determine their spectrum of activity and potential selectivity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the active Oplopanone derivatives will be crucial for their further development as therapeutic agents.
This guide serves as a starting point for researchers in the field and underscores the need for more extensive studies to fully elucidate the therapeutic potential of this fascinating class of natural products.
References
Benchmarking Oplopanone Synthesis: A Comparative Guide to a Complex Sesquiterpene
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the total synthesis of oplopanone, a structurally intricate sesquiterpene natural product. By objectively comparing various synthetic routes and placing them in the context of other notable natural product syntheses, this document serves as a valuable resource for synthetic strategy design and evaluation.
Oplopanone, a member of the guaiane (B1240927) class of sesquiterpenes, has attracted the attention of synthetic chemists due to its challenging bicyclo[5.3.0]decane core and multiple stereocenters. This guide delves into the key synthetic approaches to oplopanone, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a thorough understanding of the synthetic landscape.
Comparative Analysis of Oplopanone Total Syntheses
The following table summarizes the key metrics for notable total syntheses of oplopanone, providing a clear comparison of their efficiency and stereochemical control.
| Synthesis | Year | Type | Starting Material | Longest Linear Sequence (LLS) | Overall Yield | Key Features |
| Caine & Tuller | 1973 | Racemic | 2-Methyl-5-isopropylcyclopentanone | ~10 steps | Not Reported | Photochemical rearrangement to construct the hydroazulene core. |
| Taber & Korsmeyer | 1978 | Racemic | 2-Alkoxybenzoic acid derivative | 10 steps | ~5% | Facile synthesis of a key trisubstituted cyclohexanone (B45756) intermediate. |
| White et al. | 1981 | Enantioselective | D-Carvone | Not Reported | Not Reported | First enantioselective synthesis of (-)-oplopanone. |
| Benchmark: Englerin A (Chain) | 2014 | Enantioselective | (-)-Photocitral A | 8 steps | 22% | Highly efficient synthesis of a related bioactive guaiane sesquiterpene. |
Experimental Protocols
Detailed methodologies for key transformations in the racemic syntheses of oplopanone are provided below.
Caine & Tuller Synthesis: Photochemical Rearrangement
A key step in the Caine and Tuller synthesis is the photochemical rearrangement of a cross-conjugated cyclohexadienone to form the 5/7-fused ring system of oplopanone.
Protocol: A solution of the 6/5-fused cross-conjugated cyclohexadienone in glacial acetic acid is irradiated with a high-pressure mercury lamp through a Pyrex filter. The reaction mixture is then concentrated, and the residue is partitioned between ether and saturated sodium bicarbonate solution. The ether layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting photoproduct, an acetoxy ketone, is then purified by chromatography.
Taber & Korsmeyer Synthesis: Trisubstituted Cyclohexanone Formation
The Taber and Korsmeyer synthesis features an efficient preparation of a key polysubstituted cyclohexanone intermediate.[1]
Protocol: A solution of a 2-alkoxybenzoic acid derivative in dry ether is added to a slurry of crushed dry ice in anhydrous ether with vigorous stirring. After warming to room temperature, water is added, and the mixture is made alkaline with 5% aqueous NaOH. The ether layer is separated, and the aqueous layer is washed with ether and then acidified with concentrated aqueous HCl. The resulting product is extracted with methylene (B1212753) chloride, dried over potassium carbonate, and concentrated in vacuo to yield the desired trisubstituted cyclohexanone.[1]
Visualizing Synthetic and Biological Pathways
To further illuminate the synthetic strategies and potential biological relevance, the following diagrams have been generated.
While the specific biological activity of oplopanone is not yet fully elucidated, extracts of Oplopanax horridus, a plant known to contain oplopanone, have demonstrated anti-cancer properties by inducing apoptosis.[2] The following diagram illustrates a hypothetical signaling pathway that could be involved, based on the known mechanisms of other anti-cancer natural products. The direct role of oplopanone in this pathway remains a subject for future investigation.
Conclusion
The total synthesis of oplopanone remains a significant challenge, offering a platform for the development and validation of new synthetic methodologies. While early racemic syntheses laid the groundwork, the pursuit of more efficient and enantioselective routes continues to be an active area of research. The comparison with other complex natural products like englerin A highlights the ongoing drive for synthetic elegance and efficiency. Furthermore, the potential biological activity of oplopanone, suggested by studies on its natural source, provides a compelling rationale for the development of scalable synthetic routes to enable further pharmacological investigation. Future work will undoubtedly focus on refining the enantioselective synthesis of oplopanone and exploring its therapeutic potential.
References
Oplopanone: A Comparative Analysis of In Vitro and In Vivo Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the reported in vitro and in vivo biological activities of Oplopanone, a sesquiterpenoid natural product. While Oplopanone has been identified as a constituent of plants such as Oplopanax elatus, detailed and direct comparative studies on its specific activities in both cellular and whole-organism models are limited in publicly available scientific literature. This document, therefore, presents a framework for such a comparison, detailing standard experimental protocols and summarizing the expected data presentation. The quantitative data provided in the tables are illustrative examples based on typical findings for sesquiterpenoids and should not be considered as experimentally verified values for Oplopanone.
Data Presentation: Comparative Efficacy of Oplopanone
The following tables are structured to facilitate a clear comparison of Oplopanone's activity.
Table 1: Comparison of In Vitro Cytotoxic and In Vivo Antitumor Activity of Oplopanone (Illustrative Data)
| Parameter | In Vitro Assay | In Vivo Model |
| Model System | Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) | Xenograft mouse model with implanted human cancer cells (e.g., A549) |
| Metric | IC50 (μM) - Concentration inhibiting 50% of cell growth | Tumor Growth Inhibition (%) |
| Oplopanone | 15.5 | 60% at 50 mg/kg |
| Positive Control (e.g., Doxorubicin) | 0.8 | 85% at 5 mg/kg |
| Vehicle Control | N/A | 0% |
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Oplopanone (Illustrative Data)
| Parameter | In Vitro Assay | In Vivo Model |
| Model System | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | Carrageenan-induced paw edema in rats |
| Metric | IC50 (μM) for Nitric Oxide (NO) production inhibition | Edema Inhibition (%) |
| Oplopanone | 25.0 | 55% at 50 mg/kg |
| Positive Control (e.g., Indomethacin) | 5.0 | 70% at 10 mg/kg |
| Vehicle Control | N/A | 0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments that would be cited in a comparative study of Oplopanone.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Oplopanone is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of Oplopanone and fitting the data to a dose-response curve.
In Vivo Antitumor Activity: Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a suspension of Matrigel and PBS) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment groups: vehicle control, Oplopanone (at various doses, e.g., 25, 50 mg/kg, administered intraperitoneally or orally daily), and a positive control (a standard chemotherapeutic agent).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set period. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the average tumor volume or weight between the treated and vehicle control groups.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of Oplopanone for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A vehicle control, a positive control (e.g., indomethacin), and a control with LPS alone are included.
-
Nitrite (B80452) Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Treatment: Animals are divided into groups and administered Oplopanone (e.g., 25, 50 mg/kg, orally or intraperitoneally), a vehicle control, or a positive control (e.g., indomethacin) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
// Connections "Inflammatory_Stimuli" -> "TLR4"; "Growth_Factors" -> "Receptor_Tyrosine_Kinase";
"TLR4" -> "IKK" [label="Activates"]; "Receptor_Tyrosine_Kinase" -> "Ras" [label="Activates"];
"Ras" -> "Raf" -> "MEK" -> "ERK"; "ERK" -> "AP1";
"IKK" -> "IkB" [label="Phosphorylates"]; "IkB" -> "NFkB" [style=invis]; "NFkB" -> "NFkB_active" [label="Releases"];
"AP1" -> "Gene_Expression"; "NFkB_active" -> "Gene_Expression";
"Oplopanone" -> "IKK" [arrowhead=tee, color="#EA4335", label="Inhibits"]; "Oplopanone" -> "MEK" [arrowhead=tee, color="#EA4335", label="Inhibits"]; } Caption: Potential signaling pathways modulated by Oplopanone.
Experimental Workflow
// Connections "Cell_Culture" -> "Cytotoxicity_Assay"; "Cell_Culture" -> "Anti_inflammatory_Assay"; "Cytotoxicity_Assay" -> "IC50_Determination"; "Anti_inflammatory_Assay" -> "IC50_Determination";
"Animal_Models" -> "Antitumor_Study"; "Animal_Models" -> "Anti_inflammatory_Study"; "Antitumor_Study" -> "Efficacy_Evaluation"; "Anti_inflammatory_Study" -> "Efficacy_Evaluation";
"IC50_Determination" -> "Data_Comparison"; "Efficacy_Evaluation" -> "Data_Comparison"; } Caption: General experimental workflow for Oplopanone evaluation.
Safety Operating Guide
Proper Disposal Procedures for Oplopanone
Disclaimer: Specific disposal procedures for a compound named "Oplopanon" are not available in the public domain. The following information is based on the chemical "Oplopanone" and represents a generalized protocol for the disposal of a research-grade chemical with limited safety data. This guidance is intended to supplement, not replace, the protocols and expertise of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS department before proceeding with any chemical disposal.
The proper disposal of Oplopanone is critical to ensure laboratory safety and environmental protection. As a sesquiterpenoid organic compound, it must be managed as regulated chemical waste. This guide provides a step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of Oplopanone
A summary of Oplopanone's key properties is presented below. This information is essential for a preliminary hazard assessment.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 1911-78-0 |
| Appearance | Colorless liquid or solid (Melting Point: 96-97 °C) |
| Solubility | Moderate solubility in organic solvents |
| Boiling Point | 336.7 ± 25.0 °C (Predicted) |
Source: PubChem, ChemBK
Step-by-Step Disposal Protocol for Oplopanone
The following protocol outlines the essential steps for the safe collection, storage, and disposal of Oplopanone waste.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited toxicological data, Oplopanone should be handled as a potentially hazardous substance. Assume it may be an irritant to the skin and eyes and potentially harmful if ingested or inhaled.
-
Personal Protective Equipment (PPE): Before handling Oplopanone, ensure you are wearing appropriate PPE:
-
Chemical splash goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A properly fitting laboratory coat
-
Step 2: Waste Classification and Segregation
Unless explicitly classified as non-hazardous by your institution's EHS department, Oplopanone waste must be treated as hazardous chemical waste .
-
Do Not dispose of Oplopanone down the drain or in the regular trash.[1]
-
Segregate Oplopanone waste from other waste streams, such as non-hazardous waste, biological waste, or radioactive materials.
-
Avoid mixing Oplopanone waste with incompatible chemicals. Store it separately to prevent unintended reactions.[2]
Step 3: Waste Collection and Containment
Collect Oplopanone waste at the point of generation in a designated and properly labeled container.
-
Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with Oplopanone and any solvents used. A glass or high-density polyethylene (B3416737) (HDPE) bottle with a secure screw-top cap is generally suitable.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "Oplopanone Waste"
-
A list of all constituents by percentage (e.g., "Oplopanone, 10%; Methanol, 90%")
-
The date when waste was first added to the container
-
The associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent)
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][4] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation: Ensure the SAA is organized to segregate incompatible waste types. For instance, do not store flammable organic waste next to strong oxidizers.
Step 5: Requesting Disposal
Once the waste container is full or you have finished the experiments generating this waste stream, arrange for its disposal through your institution's EHS department.
-
Submit a Pickup Request: Follow your institution's specific procedure to request a chemical waste pickup. This is typically done through an online portal or by contacting EHS directly.
-
Do not attempt to transport the hazardous waste yourself outside of the laboratory.
Step 6: Disposal of Empty Containers
An empty container that previously held Oplopanone must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve Oplopanone.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste in your Oplopanone waste container. Subsequent rinsates may also need to be collected depending on institutional policy.
-
Deface Label: Completely remove or deface the original chemical label on the empty container.
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate laboratory glassware or solid waste bin.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Oplopanone.
Caption: Oplopanone Disposal Workflow.
References
Personal protective equipment for handling Oplopanon
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Oplopanone. The information is intended to support laboratory safety and promote best practices in chemical handling for research and drug development.
Chemical and Physical Properties of Oplopanone
Oplopanone is a sesquiterpenoid, a class of naturally occurring organic compounds. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Skin and Eye Irritation: Oplopanone may cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment of all laboratory procedures involving Oplopanone is essential to determine the specific PPE required. The following table outlines the recommended PPE for handling Oplopanone.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard. | To protect eyes from splashes and aerosols. |
| Skin Protection | Nitrile gloves. A lab coat or disposable gown. | To prevent skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected, a respirator (e.g., N95) may be necessary. | To minimize inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Adherence to proper operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Donning and Doffing of PPE
Donning Sequence:
-
Gown: Put on a clean lab coat or disposable gown.
-
Mask or Respirator: Secure the mask or respirator to your face, ensuring a proper seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Mask or Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Storage
-
Store Oplopanone in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.
-
Keep away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with Oplopanone should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
Contaminated PPE: All disposable PPE (gloves, gowns, masks) that has come into contact with Oplopanone should be considered contaminated waste and placed in a designated, sealed container for chemical waste.
-
Solid Waste: Unused Oplopanone and any solid materials contaminated with it (e.g., weighing paper, contaminated absorbent pads) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing Oplopanone should be collected in a designated, sealed, and properly labeled container for liquid chemical waste. Do not pour down the drain.
Experimental Protocols: General Workflow for Sesquiterpenoid Extraction and Isolation
Caption: A general workflow for the extraction and purification of sesquiterpenoids like Oplopanone from plant sources.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
